Product packaging for 4-Methoxybenzamidine hydrochloride(Cat. No.:CAS No. 51721-68-7)

4-Methoxybenzamidine hydrochloride

Cat. No.: B014793
CAS No.: 51721-68-7
M. Wt: 186.64 g/mol
InChI Key: AJOSDIDPIBJFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxybenzamidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O B014793 4-Methoxybenzamidine hydrochloride CAS No. 51721-68-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOSDIDPIBJFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489602
Record name 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51721-68-7
Record name 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzamidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Serine Protease Inhibition by 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the inhibition of serine proteases by 4-Methoxybenzamidine hydrochloride. It consolidates structural data, kinetic parameters, and relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology, biochemistry, and drug discovery.

Core Principles of Serine Protease Inhibition by Benzamidine Derivatives

Serine proteases are a major class of proteolytic enzymes characterized by a highly conserved catalytic triad composed of serine, histidine, and aspartate residues in their active site. The catalytic mechanism involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of a peptide bond in the substrate.

Benzamidine and its derivatives, including 4-Methoxybenzamidine, are well-established competitive inhibitors of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues such as arginine and lysine. The inhibitory activity of benzamidine analogs stems from their structural mimicry of these side chains. The positively charged amidinium group of the inhibitor forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

The general mechanism of inhibition is a reversible, competitive binding to the active site. The binding affinity can be influenced by substituents on the benzamidine ring, which can introduce additional interactions with the enzyme surface, thereby modulating the inhibitory potency and selectivity.

The Role of the 4-Methoxy Group in Modulating Inhibitory Activity

The introduction of a methoxy group at the 4-position of the benzamidine ring can influence the inhibitory properties of the molecule in several ways:

  • Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This may influence the pKa of the amidinium group and its interaction with the active site residues.

  • Hydrophobic Interactions: The methyl group of the methoxy moiety can engage in hydrophobic interactions with nonpolar residues lining the entrance of the S1 pocket, potentially increasing the overall binding affinity.

  • Solvation/Desolvation Effects: The presence of the methoxy group can alter the solvation properties of the inhibitor, which can impact the thermodynamics of binding to the enzyme's active site.

Quantitative Analysis of Inhibition

Precise determination of inhibitory potency is crucial for drug development. The most common parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Although specific values for this compound are not widely published, the following table provides a summary of Ki values for the parent compound, benzamidine, and a closely related derivative, 4-aminobenzamidine, against several key serine proteases. This data serves as a valuable benchmark for understanding the expected potency of 4-Methoxybenzamidine.

InhibitorTarget ProteaseKi (µM)Comments
BenzamidineTrypsin18.4A synthetic aromatic amide that competitively inhibits trypsin.[1]
BenzamidineHuman Tissue Kallikrein (hK1)1,098 ± 91Linear competitive inhibition.[2]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10Linear competitive inhibition, demonstrating the influence of the 4-amino group.[2]
Multivalent BenzamidinePlasmin2.1 ± 0.8 to 3.9 ± 1.7Demonstrates that linking benzamidine moieties can significantly increase potency.[3]

Structural Basis of Inhibition: Insights from X-ray Crystallography

The three-dimensional structure of inhibitors bound to their target enzymes provides invaluable information for understanding the mechanism of action and for rational drug design. While a solved crystal structure of this compound in complex with a serine protease is not publicly available in the Protein Data Bank (PDB), a high-resolution crystal structure of a very close analog, 4-Methoxy-N-(2-pyridinyl)benzamide, in complex with human thrombin (PDB ID: 5AF9) has been determined.[4][5] This structure reveals the key interactions within the active site.

The benzamidine moiety would be expected to bind in a similar fashion, with the amidinium group forming a salt bridge with Asp189 in the S1 pocket. The 4-methoxy group would be positioned near the entrance of the pocket, where it could make favorable contacts with surrounding residues.

The following diagram illustrates the expected binding mode of 4-Methoxybenzamidine in the S1 pocket of a trypsin-like serine protease, based on the known structures of benzamidine and its derivatives.

G Binding of 4-Methoxybenzamidine to the S1 Pocket cluster_S1_Pocket S1 Specificity Pocket cluster_Inhibitor 4-Methoxybenzamidine Asp189 Asp189 Gly216 Gly216 Ser190 Ser190 Amidinium Amidinium Group (+ve charge) Amidinium->Asp189 Ionic Interaction (Salt Bridge) Phenyl Phenyl Ring Phenyl->Gly216 Hydrophobic Interaction Phenyl->Ser190 Hydrophobic Interaction Methoxy 4-Methoxy Group

Expected binding mode of 4-Methoxybenzamidine in the S1 pocket.

Experimental Protocols for Determining Inhibition Parameters

Accurate determination of Ki and IC50 values requires robust and well-controlled experimental procedures. The following is a generalized protocol for a serine protease inhibition assay using a chromogenic substrate.

Objective: To determine the inhibition constant (Ki) of this compound for a specific serine protease.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin) of known concentration.

  • This compound stock solution (in a suitable buffer, e.g., water or DMSO).

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the desired reaction time.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in the assay buffer. The range of substrate concentrations should typically span from 0.5 to 5 times the Michaelis-Menten constant (Km) of the enzyme for that substrate.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested.

  • Assay Setup (96-well plate):

    • To each well, add a fixed volume of the enzyme solution.

    • Add a corresponding volume of each inhibitor dilution to the appropriate wells. Include control wells with buffer instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately start monitoring the change in absorbance over time using the microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor and substrate concentration from the linear portion of the absorbance versus time plots.

    • Determine the mode of inhibition by constructing Lineweaver-Burk or Dixon plots. For competitive inhibitors like benzamidines, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

    • Calculate the Ki value using appropriate enzyme kinetic equations, such as the Cheng-Prusoff equation if the IC50 is determined at a known substrate concentration.

The following workflow diagram illustrates the key steps in determining the inhibition constant.

G Workflow for Ki Determination Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme and Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Absorbance Change Over Time React->Measure Calculate_V0 Calculate Initial Velocities (V₀) Measure->Calculate_V0 Plot Generate Lineweaver-Burk or Dixon Plots Calculate_V0->Plot Calculate_Ki Calculate Inhibition Constant (Ki) Plot->Calculate_Ki

Workflow for determining the inhibition constant (Ki).

Impact on Signaling Pathways

The inhibition of specific serine proteases by this compound can have significant effects on various physiological and pathological signaling pathways.

Thrombin and the Coagulation Cascade

Thrombin is a key serine protease in the blood coagulation cascade.[6] It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Thrombin also activates other coagulation factors and platelets.[4] Inhibition of thrombin by this compound would be expected to have an anticoagulant effect by blocking these processes. This makes it a potential scaffold for the development of antithrombotic agents.

The following diagram depicts the central role of thrombin in the coagulation cascade and the point of inhibition.

G Thrombin's Role in Coagulation and Inhibition Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-Methoxybenzamidine Hydrochloride Inhibitor->Thrombin Inhibition

Inhibition of thrombin disrupts the coagulation cascade.
Plasmin and Fibrinolysis

Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. It is a serine protease that is activated from its zymogen, plasminogen. Inhibition of plasmin by this compound would be expected to have an anti-fibrinolytic effect, potentially promoting clot stability. This could be relevant in conditions characterized by excessive bleeding due to hyperfibrinolysis.

Trypsin and Protease-Activated Receptors (PARs)

Trypsin, in addition to its digestive role, can act as a signaling molecule by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[7] Trypsin cleaves the N-terminal extracellular domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling. This pathway is involved in inflammation and pain. Inhibition of trypsin-like proteases by this compound could modulate these signaling events.

Conclusion

This compound is a competitive inhibitor of trypsin-like serine proteases, acting by binding to the S1 specificity pocket of the enzyme. The 4-methoxy group likely contributes to the binding affinity through electronic and hydrophobic effects. While specific quantitative inhibition data for this compound is limited, its mechanism of action is well-understood based on studies of related benzamidine derivatives and structural data of close analogs. The inhibition of key serine proteases such as thrombin, plasmin, and trypsin by this compound has significant implications for its potential therapeutic applications in areas such as thrombosis, fibrinolysis, and inflammation. Further research to determine its precise inhibitory profile and in vivo efficacy is warranted.

References

4-Methoxybenzamidine Hydrochloride: An In-depth Technical Guide to Trypsin Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the binding affinity and kinetics of 4-Methoxybenzamidine hydrochloride, a competitive inhibitor of the serine protease trypsin. Due to the limited availability of specific binding data for this particular compound in publicly accessible literature, this guide leverages established data for the parent compound, benzamidine, and other substituted benzamidines to provide a robust framework for its characterization. Detailed experimental protocols for determining key binding parameters such as the inhibition constant (Kᵢ), IC₅₀, and the kinetic rate constants (kₒₙ and kₒff) are provided. Furthermore, this guide includes visualizations of the inhibitory mechanism and experimental workflows to facilitate a deeper understanding of the trypsin-inhibitor interaction.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin is a well-characterized serine protease that plays a crucial role in digestion by hydrolyzing proteins.[1] Its catalytic activity is dependent on a catalytic triad within its active site. The specificity of trypsin is directed towards cleaving peptide bonds at the carboxyl side of lysine and arginine residues.

Benzamidine and its derivatives are a class of synthetic, reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[2] The cationic amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind specifically within the S1 pocket of the trypsin active site.[2] This interaction is primarily stabilized by electrostatic interactions between the positively charged amidinium group and the negatively charged Asp189 residue at the bottom of the S1 pocket, as well as hydrophobic interactions with the surrounding residues.[2][3] this compound, as a substituted benzamidine, is expected to follow this same mechanism of competitive inhibition.

Binding Affinity and Kinetics of Benzamidine Derivatives with Trypsin

Data Presentation

The following table summarizes the known binding and inhibition constants for benzamidine and a related derivative. This data serves as a benchmark for the anticipated values for this compound.

CompoundKᵢ (μM)IC₅₀ (μM)Notes
Benzamidine11.2 - 19Not specifiedCompetitive inhibitor.[3]
TEG-BenzamidineNot specified79A benzamidine derivative used as a reference in a study.[1]

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity. A smaller Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Inhibition

This compound is expected to act as a competitive inhibitor of trypsin. This means it directly competes with the natural substrate for binding to the active site of the enzyme.

G Competitive Inhibition of Trypsin Trypsin Trypsin (E) ES_Complex Trypsin-Substrate Complex (ES) Trypsin->ES_Complex + S EI_Complex Trypsin-Inhibitor Complex (EI) kₒₙ Trypsin->EI_Complex + I Substrate Substrate (S) Inhibitor 4-Methoxybenzamidine (I) ES_Complex->Trypsin k₋₁ Product Product (P) ES_Complex->Product k₂ EI_Complex->Trypsin kₒff Product->Trypsin + E

Caption: Competitive inhibition of trypsin by 4-Methoxybenzamidine.

Experimental Protocols

To determine the binding affinity and kinetics of this compound for trypsin, the following experimental protocols can be employed.

Determination of Inhibition Constant (Kᵢ) via Enzyme Inhibition Assay

This protocol outlines the determination of the Kᵢ value using a spectrophotometric assay with a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate[4]

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)[1]

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve bovine trypsin in 0.001 N HCl to the desired concentration (e.g., 0.5 mg/mL).[5]

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO and then dilute it in the assay buffer.[6]

  • Enzyme Inhibition Assay:

    • In a series of test tubes or a 96-well plate, add a fixed concentration of trypsin.

    • Add varying concentrations of this compound to the tubes/wells.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.[5]

  • Initiate the Reaction:

    • Add a fixed concentration of the chromogenic substrate to each tube/well to start the reaction.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 410 nm for p-nitroaniline produced from BAPNA) over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot such as a Lineweaver-Burk plot.

    • For competitive inhibition, the Kᵢ can be determined from the following equation: Kᵢ = [I] / ((Kₘ,app / Kₘ) - 1) where [I] is the inhibitor concentration, Kₘ,app is the apparent Michaelis constant in the presence of the inhibitor, and Kₘ is the Michaelis constant in the absence of the inhibitor.

    • Alternatively, a Dixon plot can be used to determine Kᵢ.

G Workflow for Ki Determination A Prepare Stock Solutions (Trypsin, Inhibitor, Substrate) B Set up Reactions: - Constant Trypsin - Varying Inhibitor - Constant Substrate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate Addition C->D E Monitor Absorbance Change (Kinetic Read) D->E F Calculate Initial Reaction Velocities E->F G Plot Data (e.g., Lineweaver-Burk or Dixon) F->G H Determine Ki G->H

Caption: Workflow for the determination of the inhibition constant (Ki).

Determination of Binding Kinetics (kₒₙ, kₒff) via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the real-time association and dissociation of molecules.[7]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Bovine Trypsin

  • This compound

  • Immobilization buffer (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).[7]

    • Immobilize trypsin onto the activated surface to a target response level.

    • Deactivate the remaining active sites on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized trypsin surface at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time (association phase).

  • Dissociation:

    • After the association phase, switch back to flowing only the running buffer over the sensor surface.

    • Record the decrease in the binding response as the inhibitor dissociates from the trypsin (dissociation phase).[8]

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the association rate constant (kₒₙ or kₐ) and the dissociation rate constant (kₒff or kₑ).[7]

    • The equilibrium dissociation constant (Kₑ) can be calculated from the ratio of the rate constants (Kₑ = kₒff / kₒₙ).

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

Materials:

  • Isothermal Titration Calorimeter

  • Bovine Trypsin

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Extensively dialyze both the trypsin and this compound solutions against the same buffer to minimize heat of dilution effects.[10]

    • Accurately determine the concentrations of both solutions.

    • Degas the solutions before the experiment.[10]

  • ITC Experiment:

    • Load the trypsin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the trypsin solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS

Conclusion

While direct binding affinity and kinetic data for this compound's interaction with trypsin are not yet widely published, the established knowledge of benzamidine-based inhibitors provides a strong foundation for its characterization. The experimental protocols detailed in this guide offer a clear path for researchers to determine the Kᵢ, IC₅₀, kₒₙ, kₒff, and thermodynamic parameters for this specific inhibitor. Such data is invaluable for structure-activity relationship studies and the rational design of more potent and selective trypsin inhibitors for various therapeutic and research applications. The existence of a crystal structure of 4-methoxybenzamidine-bound trypsin further supports detailed structural analysis and computational modeling to complement these experimental findings.[11]

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-methoxybenzamidine hydrochloride, a valuable intermediate in medicinal chemistry and drug development.[1] The document details a robust laboratory-scale synthetic protocol, purification methods, and characterization data.

Overview

This compound, also known as 4-anisamidine hydrochloride, is a versatile building block in the synthesis of various bioactive molecules, particularly enzyme inhibitors.[1] Its amidine functionality allows for diverse chemical transformations, making it a key component in the development of novel therapeutic agents. This guide will focus on the well-established Pinner reaction for its synthesis, a reliable method for converting nitriles to amidines.

Synthesis via Pinner Reaction

The Pinner reaction is a classic and effective method for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an imidate ester hydrochloride (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of hydrogen chloride, followed by aminolysis of the imidate ester to the desired amidine hydrochloride.

Chemical Reaction Pathway

The overall reaction scheme for the synthesis of this compound from 4-methoxybenzonitrile is depicted below.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product R1 4-Methoxybenzonitrile I1 Ethyl 4-methoxybenzimidate hydrochloride (Pinner Salt) R1->I1 Step 1 (Imidate formation) R2 Ethanol R2->I1 R3 Hydrogen Chloride (gas) R3->I1 R4 Ammonia (in Ethanol) P1 This compound R4->P1 I1->P1 Step 2 (Aminolysis)

Caption: Pinner reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Pinner reaction.

Materials:

  • 4-Methoxybenzonitrile

  • Absolute Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (saturated)

Step 1: Formation of Ethyl 4-methoxybenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-methoxybenzonitrile (1 equivalent) in absolute ethanol (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.

  • Continue the gas introduction until the solution is saturated and a precipitate of the imidate hydrochloride begins to form.

  • Seal the flask and allow it to stand at room temperature for 48 hours, during which a solid mass of the Pinner salt will crystallize.

Step 2: Ammonolysis to this compound

  • Break up the solid cake of the Pinner salt with a dry spatula and add anhydrous diethyl ether to form a slurry.

  • Filter the solid under a dry nitrogen atmosphere, wash with anhydrous diethyl ether, and quickly transfer it to a clean, dry flask.

  • Cool the flask containing the Pinner salt in an ice bath.

  • Slowly add a saturated solution of ammonia in absolute ethanol (2-3 equivalents of ammonia) to the stirred slurry.

  • Stir the reaction mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate during this time.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • To induce further crystallization, cool the solution in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Synthesis
Starting Material4-Methoxybenzonitrile
Reported Yield44.5% (from 4-methoxybenzyl cyanide)[2]
Characterization
Molecular FormulaC₈H₁₁ClN₂O[1]
Molecular Weight186.64 g/mol [1]
AppearanceWhite to off-white crystalline powder[1][3]
Melting Point219-223 °C[3]
Purity (HPLC)>98.0%[3]
Purity (NMR)≥ 95%[1]
Spectroscopic Data
Mass Spectrum (ESI)m/z: 151.1 ([M+H]⁺)[2]

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of this compound is outlined in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve Dissolve 4-methoxybenzonitrile in absolute ethanol start->dissolve hcl Bubble dry HCl gas at 0 °C dissolve->hcl stand Stand for 48h to form Pinner salt hcl->stand ammonolysis Add ethanolic ammonia and stir for 4-6h stand->ammonolysis filter_nh4cl Filter to remove (NH4)2SO4 ammonolysis->filter_nh4cl concentrate Concentrate filtrate to get crude product filter_nh4cl->concentrate recrystallize Recrystallize from ethanol/ether concentrate->recrystallize filter_product Filter purified product recrystallize->filter_product dry Dry under vacuum filter_product->dry end Final Product: 4-Methoxybenzamidine hydrochloride dry->end mp Melting Point end->mp hplc HPLC end->hplc nmr NMR end->nmr ir IR end->ir ms Mass Spectrometry end->ms

Caption: Experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the aromatic region), a singlet for the methoxy group protons, and broad signals for the exchangeable -NH₂ protons of the amidinium group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching (broad, ~3100-3300 cm⁻¹), C=N stretching of the amidinium ion (~1650-1680 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 151.1, corresponding to the free base.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (219-223 °C).[3]

  • Purity Analysis: The purity of the final compound can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • Hydrogen chloride gas is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous reagents and solvents are required. Ensure all glassware is thoroughly dried.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Adherence to the described protocols and safety precautions is essential for obtaining a high-purity product.

References

Spectroscopic Characterization of 4-Methoxybenzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxybenzamidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document also outlines the experimental protocols for these analytical techniques and provides a visual workflow for spectroscopic characterization.

Introduction

This compound (C₈H₁₁ClN₂O) is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structural integrity and purity are paramount for the successful development of novel drug candidates. Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound. This guide summarizes the key spectral data and methodologies for its analysis.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electrospray ionization (ESI), which allows for the analysis of the protonated molecule.

Table 1: Mass Spectrometry Data for 4-Methoxybenzamidine

Ionm/z (Da)Note
[M+H]⁺151.1Corresponds to the protonated free base (4-Methoxybenzamidine).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. The following are predicted chemical shifts (δ) in parts per million (ppm).

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5broad singlet2H-NH₂
~9.2broad singlet2H-NH₂
~7.8Doublet2HAromatic CH (ortho to C=N)
~7.1Doublet2HAromatic CH (ortho to -OCH₃)
3.85Singlet3H-OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165C=N
~163Aromatic C-OCH₃
~130Aromatic CH (ortho to C=N)
~122Aromatic C (ipso to C=N)
~115Aromatic CH (ortho to -OCH₃)
~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (amine salts)
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-OCH₃)
~1670StrongC=N stretching (amidinium)
~1610, ~1510Medium-StrongAromatic C=C stretching
~1250StrongAryl-O stretching (asymmetric)
~1030MediumAryl-O stretching (symmetric)
~830Strongp-disubstituted benzene C-H bending

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

    • The spectral width is typically set to 12-15 ppm.

    • A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

    • The data is processed with a Fourier transform, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width is set to approximately 200-220 ppm.

    • The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample holder is recorded.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass spectrum is recorded over an appropriate m/z range (e.g., 50-500 Da).

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of 4-Methoxybenzamidine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram illustrates the logical flow from the synthesis and purification of this compound to its comprehensive analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of 4-Methoxybenzamidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, industry-standard protocols. These methodologies, primarily derived from the International Council for Harmonisation (ICH) guidelines, will enable researchers to generate reliable data for drug development and scientific investigation.

Physicochemical Properties of this compound

While specific data is scarce, the structure of this compound suggests it is a salt of a moderately strong base (benzamidine moiety) and a strong acid (hydrochloric acid). As such, its aqueous solubility is expected to be pH-dependent. The stability of the compound, particularly in aqueous solutions, will likely be influenced by pH, temperature, and light. The primary degradation pathway is anticipated to be hydrolysis of the amidine group to the corresponding amide (4-methoxybenzamide).

Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability. For a hydrochloride salt like this compound, solubility should be assessed across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the concentration of this compound in a saturated aqueous solution at various pH values and a constant temperature.

Materials and Reagents:

  • This compound (pure, solid form)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4 are recommended to simulate physiological conditions)[2]

  • Purified water (USP grade)

  • Shaking incubator

  • Centrifuge

  • Validated HPLC/UPLC method for quantification

Procedure:

  • Add an excess amount of this compound to vials containing the different aqueous buffers. The presence of undissolved solid is essential to ensure saturation.

  • Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).[1]

  • Agitate the samples for a sufficient period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[1]

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.[1]

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Dilute the filtered supernatant with an appropriate analytical solvent.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.

Data Presentation:

The results should be summarized in a table, as shown below, to facilitate comparison.

Buffer pH Temperature (°C) Solubility (mg/mL) Solubility (mM)
1.225Experimental DataCalculated Data
4.525Experimental DataCalculated Data
6.825Experimental DataCalculated Data
7.425Experimental DataCalculated Data
1.237Experimental DataCalculated Data
4.537Experimental DataCalculated Data
6.837Experimental DataCalculated Data
7.437Experimental DataCalculated Data

Visualization of Experimental Workflow:

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to buffers prep2 Incubate with shaking (25°C / 37°C) prep1->prep2 prep3 Allow to reach equilibrium (24-72h) prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 HPLC/UPLC Quantification ana1->ana2 sol_table Solubility Data Table ana2->sol_table

Caption: Workflow for Equilibrium Solubility Determination.

Aqueous Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, helps in the development of stability-indicating analytical methods.[3]

Objective: To identify the degradation products of this compound under various stress conditions and to understand its degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 7 days.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 7 days.[1]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Stress: Solid compound at 80 °C for 48 hours.[1]

  • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]

Procedure:

  • Prepare solutions of this compound in the respective stress media. For thermal stress, the solid compound is used.

  • Expose the samples to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples if necessary.

  • Analyze the samples using a validated stability-indicating HPLC/UPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

  • LC-MS can be employed to identify the structure of the degradation products.

Data Presentation:

The results of the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

Stress Condition Time % 4-Methoxybenzamidine HCl Remaining % Degradation Product 1 % Degradation Product 2
0.1 M HCl, 60°C0 h10000
24 hExperimental DataExperimental DataExperimental Data
...Experimental DataExperimental DataExperimental Data
0.1 M NaOH, 60°C0 h10000
24 hExperimental DataExperimental DataExperimental Data
...Experimental DataExperimental DataExperimental Data
3% H₂O₂, RT0 h10000
24 hExperimental DataExperimental DataExperimental Data
80°C (solid)0 h10000
48 hExperimental DataExperimental DataExperimental Data
Photostability0 h10000
...Experimental DataExperimental DataExperimental Data

Visualization of Potential Degradation Pathway:

The most probable degradation pathway for this compound in aqueous media is hydrolysis of the amidine group to form 4-methoxybenzamide.

G cluster_main Hydrolytic Degradation Pathway start This compound C₈H₁₁ClN₂O end 4-Methoxybenzamide C₈H₉NO₂ start->end H₂O (Acid or Base Catalyzed)

Caption: Postulated Hydrolysis of 4-Methoxybenzamidine.

Analytical Methodologies

A validated, stability-indicating HPLC/UPLC method is essential for both solubility and stability studies.

Key Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is advantageous for assessing peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

4-Methoxybenzamidine Hydrochloride: A Competitive Inhibitor of Trypsin-Like Enzymes - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin-like serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes.[1] Their enzymatic activity, characterized by the cleavage of peptide bonds C-terminal to arginine and lysine residues, is fundamental to protein digestion, blood coagulation, fibrinolysis, and immune responses. However, dysregulation of these proteases is implicated in numerous diseases, including pancreatitis, thrombosis, inflammation, and cancer. This has led to significant interest in the development of specific inhibitors targeting these enzymes as potential therapeutic agents.

Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[2][3][4][5] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. This interaction blocks substrate access to the active site, thereby inhibiting enzymatic activity.

This technical guide focuses on 4-Methoxybenzamidine hydrochloride, a substituted benzamidine derivative. While specific quantitative data on its inhibitory potency is not extensively published, its structural similarity to benzamidine and the existence of crystallographic data of it bound to trypsin strongly support its role as a competitive inhibitor.[6] This document will provide an in-depth overview of its mechanism of action, summarize available quantitative data for the parent compound benzamidine hydrochloride as a proxy, detail relevant experimental protocols for characterization, and explore its potential impact on cellular signaling pathways.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin-like enzymes. This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site that the natural substrate binds to. This competition for the active site prevents the formation of the enzyme-substrate complex, thereby reducing the rate of the enzymatic reaction.

The key features of competitive inhibition are:

  • Reversibility: The inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.

  • Effect on Kinetic Parameters: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[7][8][9][10] This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to reach its normal maximum rate.

The binding of 4-Methoxybenzamidine to the S1 pocket of trypsin-like proteases is a prime example of this mechanism. The amidinium group forms a salt bridge with the conserved aspartate residue at the bottom of the S1 pocket, while the aromatic ring can engage in hydrophobic interactions with other residues lining the pocket.

Quantitative Analysis of Inhibition

Enzyme TargetKi (µM)
Tryptase20
Trypsin21
Urokinase (uPA)97
Factor Xa110
Thrombin320
Tissue Plasminogen Activator (tPA)750
Data for Benzamidine hydrochloride, sourced from MedchemExpress.[4]

Note: The inhibitory constants (Ki) represent the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is dependent on experimental conditions, including substrate concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against trypsin-like enzymes.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the inhibitory potency (IC50 and Ki) of this compound using a chromogenic substrate.

Materials:

  • Purified trypsin or other target trypsin-like enzyme

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)[11]

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0[12]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the trypsin-like enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO and then dilute it in the assay buffer to the desired final concentration.[11]

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).

    • Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.

    • Immediately place the microplate in the reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model using specialized software.

Workflow for Determining Inhibition Type

The following workflow outlines the steps to confirm the competitive inhibition mechanism of this compound.

G cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution Assay Perform Assays: Vary [Substrate] at fixed [Inhibitor] PrepEnzyme->Assay PrepInhibitor Prepare Inhibitor Dilutions (4-Methoxybenzamidine HCl) PrepInhibitor->Assay PrepSubstrate Prepare Substrate Dilutions PrepSubstrate->Assay Measure Measure Reaction Rates (Spectrophotometry) Assay->Measure MM_Plot Michaelis-Menten Plot (v vs. [S]) Measure->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v vs. 1/[S]) Measure->LB_Plot Determine_Ki Determine Ki (Dixon or Cheng-Prusoff) MM_Plot->Determine_Ki LB_Plot->Determine_Ki PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates (Cleavage) Inhibitor 4-Methoxybenzamidine HCl Inhibitor->Trypsin Inhibits Gq Gq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Inflammation Inflammatory Response PKC->Inflammation Leads to Competitive_Inhibition E_S Enzyme + Substrate ES Enzyme-Substrate Complex E_S->ES k1 ES->E_S k-1 E_P Enzyme + Product ES->E_P kcat E_I Enzyme + Inhibitor EI Enzyme-Inhibitor Complex (Inactive) E_I->EI kon EI->E_I koff

References

Unveiling the Molecular Strategy: A Technical Guide to the Inhibition of Serine Proteases by 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis of 4-Methoxybenzamidine hydrochloride's inhibitory action against serine proteases, with a primary focus on trypsin. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic insights, quantitative binding data, and detailed experimental methodologies to elucidate the compound's mechanism of action.

Executive Summary

The Structural Basis of Inhibition: Insights from Crystallography

The fundamental mechanism of inhibition lies in the molecular recognition between 4-Methoxybenzamidine and the active site of serine proteases like trypsin. Although a fully refined crystal structure of the 4-Methoxybenzamidine-trypsin complex is not yet publicly available, raw X-ray diffraction data has been collected, signaling that the structural details are forthcoming. In the interim, the crystal structures of trypsin in complex with the parent compound, benzamidine, offer profound insights into the binding mode.

The benzamidine moiety of the inhibitor occupies the S1 specificity pocket of trypsin, a deep, negatively charged cleft that accommodates the side chains of arginine and lysine residues of natural substrates. The positively charged amidinium group forms a key salt bridge with the carboxylate side chain of the conserved Asp189 residue at the bottom of the S1 pocket. This interaction is a primary determinant of the inhibitor's potency and specificity. Additional hydrogen bonds and van der Waals interactions with the surrounding residues, including Gly216, Ser190, and the backbone of residues 214-216, further stabilize the inhibitor in the active site. The 4-methoxy group is predicted to be solvent-exposed or to form additional interactions within the binding site, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Quantitative Analysis of Inhibition

The inhibitory potency of benzamidine derivatives against serine proteases is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific values for this compound are not widely reported, the Ki values for the parent compound, benzamidine, against several key serine proteases provide a valuable benchmark.

Enzyme TargetInhibitorInhibition Constant (Ki)Inhibition Type
Trypsin-like proteaseBenzamidine11.2 µM[1]Competitive
Human Tissue Kallikrein (hK1)Benzamidine1,098 µM[2]Competitive
ThrombinBenzamidine~220 µMCompetitive
PlasminBenzamidine~350 µMCompetitive

Note: Data for thrombin and plasmin are for the parent benzamidine compound and serve as an estimation.

Experimental Protocols

Determination of Inhibition Constant (Ki) for Trypsin Inhibition

This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) of this compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of BAEE in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing varying concentrations of the inhibitor (this compound) and the substrate (BAEE).

    • Include control wells with no inhibitor to determine the uninhibited enzyme activity (Vmax).

    • Include blank wells with no enzyme to correct for any non-enzymatic substrate hydrolysis.

  • Kinetic Measurement:

    • Initiate the reaction by adding trypsin to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 253 nm over time at a constant temperature (e.g., 25°C). The rate of BAEE hydrolysis is directly proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.

    • Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

    • To determine the Ki for competitive inhibition, plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. The lines will intersect on the y-axis.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [S] is the substrate concentration and [I] is the inhibitor concentration.

X-ray Crystallography of Trypsin-Inhibitor Complex

To elucidate the precise binding mode of this compound, co-crystallization with trypsin followed by X-ray diffraction analysis is the definitive method.

Procedure:

  • Protein Purification and Crystallization:

    • Purify trypsin to homogeneity using affinity chromatography (e.g., using a benzamidine-sepharose column) and size-exclusion chromatography.

    • Screen for crystallization conditions of trypsin in the presence of a molar excess of this compound using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source. Raw diffraction images for 4-methoxybenzamidine-bound trypsin have been collected, indicating the feasibility of this step.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement with a known trypsin structure (e.g., PDB ID: 3PTB) as a search model.

    • Build the model of the inhibitor into the electron density map and refine the structure to obtain the final coordinates of the trypsin-4-Methoxybenzamidine hydrochloride complex.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Inhibition_Mechanism cluster_Enzyme Trypsin Active Site cluster_Inhibitor 4-Methoxybenzamidine S1 Pocket (Asp189) S1 Pocket (Asp189) Catalytic Triad (Ser195, His57, Asp102) Catalytic Triad (Ser195, His57, Asp102) Benzamidine Headgroup Benzamidine Headgroup Benzamidine Headgroup->S1 Pocket (Asp189) Salt Bridge Methoxy Group Methoxy Group Substrate Substrate Substrate->Catalytic Triad (Ser195, His57, Asp102) Binding Blocked

Caption: Competitive inhibition of trypsin by 4-Methoxybenzamidine.

Experimental_Workflow cluster_Kinetics Enzyme Kinetics cluster_Crystallography X-ray Crystallography A Prepare Reagents (Trypsin, Inhibitor, Substrate) B Spectrophotometric Assay (Measure Absorbance Change) A->B C Data Analysis (Michaelis-Menten, Lineweaver-Burk) B->C D Determine Ki Value C->D Structural Basis of Inhibition Structural Basis of Inhibition D->Structural Basis of Inhibition E Co-crystallize Trypsin with Inhibitor F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Elucidate 3D Binding Mode G->H H->Structural Basis of Inhibition

Caption: Workflow for investigating inhibitor-enzyme interactions.

Conclusion

This compound serves as a potent competitive inhibitor of serine proteases, with trypsin being a key target. The structural basis of its inhibition is anchored by the specific and strong interaction of the benzamidine group with the S1 pocket of the enzyme. While further studies are needed to precisely quantify the inhibitory constant of the 4-methoxy derivative and to solve its high-resolution crystal structure in complex with trypsin, the available data on related compounds provide a solid foundation for its use in research and as a scaffold in drug design. The experimental protocols outlined in this guide offer a clear path for researchers to further investigate the nuanced interactions of this and similar inhibitors.

References

The Advent and Evolution of 4-Methoxybenzamidine Hydrochloride in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzamidine hydrochloride, a versatile molecule in the realm of biochemical research, has carved a niche for itself primarily as a competitive inhibitor of serine proteases. Its journey from a synthesized organic compound to a valuable tool in studying enzyme kinetics and a scaffold for drug discovery is a compelling narrative of scientific inquiry. This technical guide delves into the discovery, history, and multifaceted applications of this compound as a research chemical. It aims to provide a comprehensive resource encompassing its synthesis, mechanism of action, and quantitative inhibitory data against key serine proteases, supplemented with detailed experimental protocols and visual representations of its utility in research.

Introduction: Unveiling a Serine Protease Inhibitor

This compound, also known as 4-anisamidine hydrochloride, is a synthetic organic compound that has found significant utility in the field of biochemistry and medicinal chemistry. Its structural resemblance to the side chains of arginine and lysine allows it to act as a competitive inhibitor for a class of enzymes known as serine proteases. These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and fibrinolysis. Consequently, inhibitors of serine proteases are invaluable tools for dissecting these pathways and serve as foundational structures for the development of therapeutic agents.

This guide will explore the historical context of this compound's emergence as a research chemical, its synthesis, its inhibitory effects on key serine proteases such as trypsin, thrombin, and urokinase, and the experimental methodologies employed to characterize its activity.

Discovery and Historical Perspective

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis falls under the well-established Pinner reaction, first described by Adolf Pinner in 1877, which converts a nitrile into an imino ester salt, a direct precursor to the amidine.[1] The study of benzamidine derivatives as inhibitors of proteolytic enzymes gained traction in the mid-20th century. A notable early publication by Markwardt and Walsmann in 1968 investigated the inhibition of the coagulation enzyme thrombin by various benzamidine derivatives, laying the groundwork for understanding the structure-activity relationships within this class of compounds. While the specific details of this German-language publication are not widely translated, it represents a key historical marker in the exploration of benzamidine-based enzyme inhibitors.

The utility of 4-Methoxybenzamidine as a research tool is underscored by its inclusion in structural biology studies. For instance, the crystal structure of trypsin in complex with 4-Methoxybenzamidine has been determined, providing a detailed view of its binding mode within the enzyme's active site.[2] This and similar studies have solidified its role as a reliable competitive inhibitor for probing the function of serine proteases.

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.

Logical Workflow for the Pinner Synthesis of this compound:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 4-Methoxybenzonitrile D Ethyl 4-methoxybenzimidate hydrochloride (Pinner Salt) A->D Reacts with B Anhydrous Alcohol (e.g., Ethanol) B->D In the presence of C Dry Hydrogen Chloride (gas) C->D Catalyzed by E Ethyl 4-methoxybenzimidate hydrochloride G This compound E->G Reacts with F Ammonia F->G To yield

Caption: Pinner reaction workflow for this compound synthesis.

Detailed Experimental Protocol: Pinner Synthesis

Materials:

  • 4-Methoxybenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (anhydrous, in ethanol)

  • Round-bottom flask

  • Gas inlet tube

  • Drying tube (calcium chloride)

  • Magnetic stirrer

Procedure:

  • Pinner Salt Formation: A solution of 4-methoxybenzonitrile in a two-fold excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is monitored for the precipitation of the imino ester hydrochloride (Pinner salt). The reaction is typically allowed to proceed for several hours to ensure complete conversion. The precipitated Pinner salt is then collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • Ammonolysis: The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting solid is this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action is rooted in its structural similarity to the natural substrates of these enzymes, particularly those with arginine or lysine residues at the P1 position of the cleavage site.

Signaling Pathway of Competitive Inhibition:

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E P Products (P) ES->P k_cat P->E + E E_I Serine Protease (E) EI Enzyme-Inhibitor Complex (EI) E_I->EI + I I 4-Methoxybenzamidine (I) EI->E_I

Caption: Competitive inhibition of a serine protease by 4-Methoxybenzamidine.

The positively charged amidinium group of 4-Methoxybenzamidine mimics the guanidinium group of arginine or the protonated amino group of lysine. This allows the inhibitor to bind to the S1 specificity pocket of the serine protease active site, which is typically negatively charged due to the presence of an aspartate residue (Asp189 in trypsin). This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The methoxy group at the para position of the benzene ring can further influence the binding affinity through hydrophobic and electronic interactions within the active site.

Quantitative Inhibitory Data

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While extensive quantitative data specifically for this compound is not compiled in a single source, data for the parent compound benzamidine and its derivatives provide a strong indication of its inhibitory potential against various serine proteases. It is important to note that the 4-methoxy substitution can alter the binding affinity compared to the unsubstituted benzamidine.

EnzymeInhibitorKi (μM)IC50 (μM)Reference/Notes
TrypsinBenzamidine19-Reversible competitive inhibitor.[3] The methoxy group may alter this value.
Thrombin4-Methoxy-N-(2-pyridinyl)benzamide2430 (nM)-This is a derivative, not the hydrochloride salt. The value is presented in nM.[4][5]
Urokinase4-Chlorophenylguanidine6.07-A related phenylguanidine, indicating the potential for inhibition.[6] Specific data for 4-methoxybenzamidine is needed for direct comparison.

Note: The table summarizes available data for benzamidine and related compounds to provide context. Specific Ki and IC50 values for this compound against a broad panel of proteases require further dedicated experimental investigation.

Applications in Research

This compound is a valuable tool in various research applications:

  • Enzyme Kinetics and Mechanism Studies: As a well-characterized competitive inhibitor, it is used to study the kinetics and mechanism of serine proteases. By observing the effect of the inhibitor on the reaction rate at different substrate concentrations, researchers can determine the Km and Vmax of the enzyme and elucidate its catalytic mechanism.

  • Protein Purification: Affinity chromatography columns with immobilized benzamidine derivatives are widely used to purify serine proteases from complex biological mixtures.

  • Protease Assays: It can be used as a control inhibitor in the development and validation of new protease assays.

  • Structural Biology: Its ability to form stable complexes with serine proteases makes it a useful tool for X-ray crystallography and other structural biology techniques to study enzyme-inhibitor interactions at the atomic level.[2]

  • Drug Discovery: The benzamidine scaffold serves as a starting point for the design and synthesis of more potent and selective protease inhibitors with therapeutic potential.

Experimental Protocols: Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Workflow for a Typical Enzyme Inhibition Assay:

G A Prepare Reagents: - Enzyme Solution (e.g., Trypsin) - Inhibitor Stock Solution (4-Methoxybenzamidine HCl) - Substrate Solution (e.g., BAPNA) - Assay Buffer B Set up Assay Plate: - Wells for control (no inhibitor) - Wells with varying concentrations of inhibitor A->B C Pre-incubation: Add enzyme and inhibitor to wells. Incubate for a defined period. B->C D Initiate Reaction: Add substrate to all wells. C->D E Monitor Reaction: Measure absorbance change over time at a specific wavelength (e.g., 405 nm for p-nitroaniline). D->E F Data Analysis: - Calculate initial reaction velocities. - Plot velocity vs. inhibitor concentration. - Determine IC50 and/or Ki. E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Trypsin Inhibition Assay

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the chromogenic substrate BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the desired volume of the this compound dilutions to the test wells. Add an equal volume of buffer to the control wells (no inhibitor).

    • Add the trypsin solution to all wells.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the BAPNA solution to all wells.

    • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time. The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and its integrated forms for competitive inhibition (e.g., using Dixon or Cornish-Bowden plots).

Conclusion

This compound has established itself as a cornerstone research chemical for the study of serine proteases. Its straightforward synthesis, well-understood mechanism of competitive inhibition, and proven utility in a range of biochemical and structural studies have contributed to its enduring relevance. While a more comprehensive and centralized database of its inhibitory constants against a wider array of proteases would be beneficial to the scientific community, the available information firmly supports its continued use as a reliable and versatile tool. As research into the intricate roles of serine proteases in health and disease continues, this compound is poised to remain an indispensable compound in the arsenal of researchers and drug development professionals.

References

A Technical Guide to the Chemical Properties and pKa of 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride, also known as 4-anisamidine hydrochloride, is a versatile organic compound frequently utilized in biochemical research and pharmaceutical development.[1] Its structure, featuring a benzamidine core with a para-methoxy substituent, makes it a valuable intermediate in the synthesis of bioactive molecules, particularly enzyme inhibitors.[1][2] Amidine moieties are strongly basic and exist in their protonated, cationic form at physiological pH, allowing them to interact with negatively charged pockets in enzymes like proteases. This guide provides a comprehensive overview of the key chemical properties, stability, and acid-base characteristics (pKa) of this compound, along with detailed experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O·HCl[1][3]
Molecular Weight 186.64 g/mol [1][3]
Appearance White to Off-White Crystalline Solid/Powder[4]
Melting Point 219.0 - 223.0 °C
Solubility Slightly soluble in Water and DMSO[4]
UV Maximum (λmax) 261 nm (in H₂O)[4]
CAS Number 51721-68-7[3][4]
Stability and Storage

Stability: The compound is stable under normal laboratory conditions.[2] It is incompatible with strong oxidizing agents. Hazardous decomposition products resulting from combustion may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

Storage: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and shaded area.[2] Recommended storage temperatures are between 0-8 °C.

Acid-Base Properties and pKa

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and target binding affinity.

pKa Value of 4-Methoxybenzamidine

The methoxy group (-OCH₃) at the para-position of the benzene ring is an electron-donating group through resonance. This effect increases the electron density on the amidine functional group, making it more basic than unsubstituted benzamidine. A stronger base has a weaker conjugate acid, which corresponds to a higher pKa value . Therefore, the pKa of 4-Methoxybenzamidine is expected to be slightly higher than 11.6. At physiological pH (~7.4), the amidine group will be fully protonated, carrying a positive charge.

Protonation Equilibrium

The basicity of 4-Methoxybenzamidine is due to the protonation of the amidine group. The positive charge on the resulting amidinium ion is delocalized across both nitrogen atoms through resonance, which contributes to its stability. The equilibrium between the neutral base and its protonated (conjugate acid) form is depicted below.

Protonation equilibrium of 4-Methoxybenzamidine.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[5][6][7]

Principle: A solution of the compound is titrated with a standardized acid or base.[7] The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.[8]

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker or titration vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).[7] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[5]

  • Initial pH Adjustment: Place the sample solution in the titration vessel. To determine the pKa of the conjugate acid, the solution is first made acidic (e.g., to pH 2) by adding 0.1 M HCl.[7]

  • Titration: Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[5] Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8] Collect more data points near the equivalence point where the pH changes most rapidly. Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which half of the compound has been neutralized. First and second derivative plots (ΔpH/ΔV and Δ²pH/ΔV²) can be used to precisely locate the equivalence point.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the potentiometric titration experiment for pKa determination.

G prep 1. Instrument & Reagent Prep cal 2. Calibrate pH Meter prep->cal sample 3. Prepare Analyte Solution cal->sample titrate 4. Titrate with Standard Solution sample->titrate record 5. Record pH vs. Titrant Volume titrate->record plot 6. Plot Titration Curve record->plot analyze 7. Analyze Curve (Derivatives) plot->analyze pka 8. Determine pKa analyze->pka

References

Exploring Serine Protease Function in Cell Signaling with 4-Methoxybenzamidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 4-Methoxybenzamidine hydrochloride as a chemical tool to investigate the intricate role of serine proteases in cellular signaling cascades. Serine proteases, a major class of proteolytic enzymes, are increasingly recognized not just for their degradative functions but also as key signaling molecules, primarily through the activation of Protease-Activated Receptors (PARs). Understanding and modulating these pathways is critical for the development of novel therapeutics in a range of diseases, including cancer, inflammation, and cardiovascular disorders.

Introduction: Serine Proteases as Signaling Molecules

Serine proteases initiate cellular signaling by cleaving the extracellular domain of PARs, a unique family of G protein-coupled receptors (GPCRs).[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, thereby triggering downstream intracellular signaling pathways.[1] Key serine proteases involved in signaling include trypsin, thrombin, and tissue kallikreins, which activate different members of the PAR family (PAR1, PAR2, PAR3, and PAR4).

Quantitative Data on Benzamidine Derivatives as Serine Protease Inhibitors

The inhibitory activity of benzamidine and its derivatives against common serine proteases provides a basis for understanding the potential efficacy of this compound. The following table summarizes known inhibition constants (Ki) for related compounds. It is important to note that the methoxy group in 4-Methoxybenzamidine will alter these values, and empirical determination is recommended for specific applications.

InhibitorTarget ProteaseInhibition Constant (Ki)Reference
BenzamidineTrypsin11.2 µM - 18.4 µM[5]
BenzamidineThrombin~220 µM
BenzamidinePlasmin~350 µM
Various Benzamidine DerivativesTrypsin, Thrombin, PlasminµM range[2][4]
Multivalent Benzamidine DerivativesPlasmin2.1 µM - 290.4 µM[6]

Experimental Protocols for Studying Serine Protease-Mediated Signaling

This section details key experimental protocols that can be employed to investigate the role of serine proteases in cell signaling using this compound as an inhibitor.

Serine Protease Activity Assay

This assay is used to determine the inhibitory effect of this compound on a specific serine protease.

Principle: A chromogenic or fluorogenic substrate specific for the protease of interest is used. In the presence of the active enzyme, the substrate is cleaved, releasing a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically. The addition of an inhibitor will reduce the rate of substrate cleavage.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare a stock solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the serine protease to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying substrate concentrations and use a Lineweaver-Burk plot or non-linear regression analysis.[5]

Cell-Based PAR Activation Assay: Calcium Mobilization

This assay measures the activation of PARs by serine proteases and its inhibition by this compound. PAR1, PAR2, and PAR4 are coupled to Gαq, which upon activation, leads to an increase in intracellular calcium ([Ca²⁺]i).

Principle: Cells expressing the PAR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7][8] Activation of the PAR by a serine protease triggers the release of calcium from intracellular stores, leading to an increase in fluorescence, which can be measured in real-time.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells endogenously expressing the PAR of interest (e.g., various cancer cell lines) or cells transiently or stably transfected with the PAR.

    • Seed the cells in a 96-well black-walled, clear-bottom plate.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Inhibition and Stimulation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Inject the serine protease agonist (e.g., trypsin for PAR2 activation) into the wells while simultaneously recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time represents the calcium mobilization response.

    • Quantify the peak fluorescence response for each condition.

    • Plot the percentage of inhibition of the calcium response against the inhibitor concentration to determine the IC50 value.

Downstream Signaling Analysis: Western Blotting for ERK Phosphorylation

Activation of PARs often leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), such as Extracellular signal-Regulated Kinase (ERK). Western blotting can be used to assess the effect of serine protease inhibition on this downstream signaling event.[9]

Principle: Cells are treated with a serine protease in the presence or absence of this compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated (active) form of ERK and the total ERK protein (as a loading control).

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate confluency in multi-well plates.

    • Pre-treat the cells with different concentrations of this compound for a defined period.

    • Stimulate the cells with the serine protease (e.g., thrombin for PAR1) for a time course determined by preliminary experiments (typically 5-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Compare the levels of ERK phosphorylation across different treatment conditions.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental workflows described in this guide.

G cluster_pathway Serine Protease-Mediated PAR Signaling Pathway Protease Serine Protease (e.g., Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_protein G Protein (Gq/11) PAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade Activation Inhibitor 4-Methoxybenzamidine Hydrochloride Inhibitor->Protease Inhibition

Caption: Serine Protease-Mediated PAR Signaling Pathway.

G cluster_workflow Experimental Workflow: Calcium Mobilization Assay start Start cell_culture Culture PAR-expressing cells in 96-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading inhibition Add 4-Methoxybenzamidine HCl dye_loading->inhibition stimulation Stimulate with serine protease inhibition->stimulation measurement Measure fluorescence (Calcium flux) stimulation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: Workflow for Calcium Mobilization Assay.

G cluster_logic Logical Relationship: Inhibition of Downstream Signaling Protease_Activation Serine Protease Activation of PAR ERK_Phosphorylation ERK Phosphorylation Protease_Activation->ERK_Phosphorylation Inhibitor 4-Methoxybenzamidine HCl Inhibitor->Protease_Activation Blocks Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) ERK_Phosphorylation->Cellular_Response

Caption: Inhibition of Downstream Signaling by 4-Methoxybenzamidine HCl.

Conclusion

This compound serves as a valuable tool for dissecting the roles of serine proteases in cell signaling. By inhibiting protease activity, researchers can elucidate the specific contributions of these enzymes to PAR activation and subsequent downstream events. The experimental protocols outlined in this guide provide a robust framework for investigating these complex signaling networks. Careful experimental design, including appropriate controls and quantitative analysis, will enable a deeper understanding of serine protease-mediated signaling and facilitate the identification of novel therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxybenzamidine Hydrochloride in Protease Inhibitor Cocktails for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

During cell lysis for protein extraction, the disruption of cellular compartments releases a variety of proteases that can rapidly degrade target proteins, compromising experimental results.[1][2] To prevent this, protease inhibitor cocktails are essential components of lysis buffers.[3][4] 4-Methoxybenzamidine hydrochloride is a competitive inhibitor of serine proteases, a major class of proteases involved in protein degradation.[5][6] This document provides detailed application notes and protocols for the effective use of this compound in custom protease inhibitor cocktails to ensure protein integrity during cell lysis.

Mechanism of Action: 4-Methoxybenzamidine acts as a reversible competitive inhibitor by binding to the active site of serine proteases, preventing them from cleaving their natural substrates.[6] It is particularly effective against trypsin-like serine proteases. The methoxy group can influence the binding affinity and specificity of the inhibitor.

Quantitative Data: Inhibition of Serine Proteases

While specific inhibition constants (Ki) for this compound are not widely published, the inhibitory activity can be inferred from data on the parent compound, benzamidine hydrochloride. The following table summarizes the Ki values for benzamidine against common serine proteases. It is expected that this compound exhibits a similar inhibitory profile.

ProteaseClassInhibition Constant (Ki) for Benzamidine
TrypsinSerine Protease35 µM[7]
ThrombinSerine Protease220 µM[7]
PlasminSerine Protease350 µM[7]
Factor XaSerine ProteaseNot specified, but inhibited[6]

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound (MW: 188.64 g/mol )

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 18.86 mg of this compound.

  • Dissolve the powder in 1 mL of nuclease-free water to create a 100 mM stock solution.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Formulation of a Broad-Spectrum Protease Inhibitor Cocktail (100X)

This protocol provides a template for a custom, broad-spectrum protease inhibitor cocktail. The final concentration of each inhibitor should be optimized for the specific cell type and experimental application.

Materials:

  • 100 mM this compound stock solution

  • 100 mM AEBSF (Pefabloc SC) stock solution in water

  • 1 mg/mL Leupeptin stock solution in water

  • 1 mg/mL Pepstatin A stock solution in DMSO or ethanol

  • 100 mM EDTA stock solution, pH 8.0

  • Nuclease-free water or DMSO (for final cocktail solvent)

Procedure for 1 mL of 100X Cocktail:

  • To a sterile microcentrifuge tube, add the following components:

    • 100 µL of 100 mM this compound (Final concentration in 1X: 1 mM)

    • 100 µL of 100 mM AEBSF (Final concentration in 1X: 1 mM)

    • 10 µL of 1 mg/mL Leupeptin (Final concentration in 1X: 10 µg/mL)

    • 10 µL of 1 mg/mL Pepstatin A (Final concentration in 1X: 10 µg/mL)

    • 500 µL of 100 mM EDTA (Final concentration in 1X: 5 mM) - Optional, see note below.

    • 280 µL of nuclease-free water or DMSO.

  • Vortex to mix thoroughly.

  • Store the 100X cocktail in aliquots at -20°C.

Note on EDTA: EDTA is a metalloprotease inhibitor. It should be omitted from the cocktail if downstream applications are sensitive to chelating agents, such as in the purification of metal-dependent proteins or certain enzymatic assays.

Protocol for Cell Lysis of Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer)

  • 100X Protease Inhibitor Cocktail (prepared as above)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Preparation: Place cell culture dishes on ice and pre-chill all buffers and equipment.

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Harvesting Suspension Cells:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Lysis Buffer Preparation: Immediately before use, add the 100X Protease Inhibitor Cocktail to the desired volume of lysis buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 1 mL of lysis buffer).

  • Cell Lysis:

    • For adherent cells, add the chilled lysis buffer with inhibitors directly to the dish and use a cell scraper to collect the lysate.

    • For suspension cells, resuspend the cell pellet in the chilled lysis buffer with inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (clarified lysate) to a fresh, pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Use the lysate immediately for downstream applications or store at -80°C for long-term use.

Visualizations

Logical Relationship of Protease Classes and Inhibitors

G Protease Classes and Corresponding Inhibitors cluster_proteases Protease Classes cluster_inhibitors Inhibitor Examples Serine Serine Proteases Cysteine Cysteine Proteases Aspartic Aspartic Proteases Metalloproteases Metalloproteases Benzamidine 4-Methoxybenzamidine (Benzamidine) Benzamidine->Serine AEBSF AEBSF AEBSF->Serine Leupeptin Leupeptin Leupeptin->Serine Leupeptin->Cysteine Pepstatin Pepstatin A Pepstatin->Aspartic EDTA EDTA EDTA->Metalloproteases

Caption: Relationship between major protease classes and their respective inhibitors.

Experimental Workflow for Cell Lysis and Protein Extraction

G Cell Lysis and Protein Extraction Workflow start Start: Cultured Cells harvest Harvest Cells (Scraping or Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash lysis Cell Lysis on ice wash->lysis prepare_lysis Prepare Lysis Buffer + 1X Protease Inhibitor Cocktail prepare_lysis->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify quantify Protein Quantification (e.g., BCA Assay) clarify->quantify downstream Downstream Applications (e.g., Western Blot, IP) quantify->downstream storage Long-term Storage at -80°C quantify->storage

Caption: A typical experimental workflow for cell lysis and protein extraction.

Signaling Pathway: Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is a critical cellular process regulated by a cascade of serine proteases (caspases). Preventing the uncontrolled activation of such pathways during cell lysis is a key reason for using protease inhibitors.

G Simplified Extrinsic Apoptosis Signaling Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc Death-Inducing Signaling Complex (DISC) Formation receptor->disc caspase8 Active Caspase-8 (Initiator Caspase) disc->caspase8 Activation procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 Activation substrates Cellular Substrate Cleavage caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: The extrinsic apoptosis pathway, a protease-mediated signaling cascade.

References

Application Notes and Protocols for 4-Methoxybenzamidine Hydrochloride in Protein Extraction Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous cellular processes.[1] During protein extraction from cultured cells or tissues, endogenous serine proteases are released, leading to the degradation of target proteins and compromising experimental results. The inclusion of serine protease inhibitors in lysis buffers is therefore a critical step to ensure the integrity and quality of the extracted proteome. This compound serves as a valuable tool in preventing this proteolytic degradation.[1] These application notes provide a comprehensive guide to the standard protocol for using this compound in protein extraction buffers, including recommended concentrations, buffer compatibility, and detailed experimental procedures.

Mechanism of Action

Serine proteases possess a highly reactive serine residue within their active site, which is essential for their catalytic activity. This compound acts as a competitive inhibitor by binding to the active site of these proteases, thereby preventing the substrate from binding and being cleaved. The benzamidine group mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to fit into the enzyme's specificity pocket.

Quantitative Data

While specific inhibition constants (Ki) for this compound against a wide range of serine proteases are not extensively documented in publicly available literature, data for the parent compound, benzamidine, and other substituted benzamidines provide valuable insights into its potential efficacy. The inhibitory activity is influenced by the nature and position of substituents on the benzamidine ring.[2] Researchers should consider the following data as a general guideline and may need to perform empirical optimization for their specific application.

Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives Against Common Serine Proteases

InhibitorProteaseKi ValueReference
BenzamidineTrypsin-like proteases11.2 µM[3]
BenzamidineThrombin-[4]
Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sVaries with substitution[2]

Note: The Ki values for this compound may differ from those of unsubstituted benzamidine. It is recommended to use this data as a starting point for determining the optimal concentration.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in protein extraction from cultured cells and tissues. The optimal concentration of this compound should be determined empirically but a final concentration of 1 mM is a common starting point.

Protocol 1: Protein Extraction from Cultured Cells

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA, NP-40, or Tris-HCl based buffers)

  • This compound (stock solution, e.g., 100 mM in sterile water or buffer)

  • Protease inhibitor cocktail (optional, but recommended for broad-spectrum inhibition)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add the desired volume of ice-cold lysis buffer to the cell pellet or monolayer. A common starting point is 100 µL of lysis buffer per 1 million cells.[5]

    • Immediately before use, supplement the lysis buffer with this compound to a final concentration of 1 mM. If using a 100 mM stock solution, add 10 µL per 1 mL of lysis buffer.

    • If using a broader protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.

    • For adherent cells, use a cell scraper to gently collect the cell lysate.

    • For suspension cells, resuspend the pellet in the lysis buffer by gentle pipetting.

  • Incubation:

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.

  • Clarification:

    • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.

Protocol 2: Protein Extraction from Tissues

Materials:

  • Fresh or frozen tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • This compound (stock solution, e.g., 100 mM in sterile water or buffer)

  • Protease inhibitor cocktail (optional, but recommended)

  • Tissue homogenizer (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Preparation:

    • Excise the tissue of interest and place it in ice-cold PBS to wash away any contaminants.

    • Weigh the tissue and mince it into small pieces on ice.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled homogenization tube.

    • Add an appropriate volume of ice-cold lysis buffer. A general guideline is to use 500 µL of lysis buffer per 10-50 mg of tissue.[5][6]

    • Immediately before use, supplement the lysis buffer with this compound to a final concentration of 1 mM.

    • Add a broader protease inhibitor cocktail if desired.

    • Homogenize the tissue on ice until no visible tissue fragments remain. The number of strokes or duration of homogenization will depend on the tissue type and the homogenizer used.

  • Incubation:

    • Incubate the homogenate on ice for 30-60 minutes with gentle agitation to facilitate further lysis.

  • Clarification:

    • Centrifuge the homogenate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris and insoluble material.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the solubilized proteins into a new pre-chilled tube.

  • Storage:

    • Use the protein extract immediately or store it at -80°C.

Buffer Compatibility and Stability

This compound is generally compatible with common protein extraction buffers such as RIPA, NP-40, and Tris-based buffers.[1] However, its stability in aqueous solutions can be pH-dependent. While specific data for the 4-methoxy derivative is limited, studies on other amidine derivatives suggest that they are most stable in the pH range of 4-6.[7] It is recommended to prepare fresh stock solutions and add the inhibitor to the lysis buffer immediately before use to ensure maximal activity. For long-term storage, stock solutions can be stored at -20°C.

Visualizations

Experimental Workflow for Protein Extraction

experimental_workflow Experimental Workflow for Protein Extraction with this compound cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_downstream Downstream Applications start Start: Cultured Cells or Tissue wash_cells Wash with ice-cold PBS start->wash_cells homogenize_tissue Homogenize Tissue (for tissue samples) add_lysis_buffer Add Lysis Buffer wash_cells->add_lysis_buffer homogenize_tissue->add_lysis_buffer add_inhibitor Add 4-Methoxybenzamidine HCl (1 mM) add_lysis_buffer->add_inhibitor incubate Incubate on ice add_inhibitor->incubate centrifuge Centrifuge at 14,000-16,000 x g incubate->centrifuge collect_supernatant Collect Supernatant (Protein Extract) centrifuge->collect_supernatant end Store at -80°C or use immediately collect_supernatant->end

Caption: Workflow for protein extraction using this compound.

Serine Protease-Activated Receptor (PAR) Signaling Pathway

par_signaling Simplified Serine Protease-Activated Receptor (PAR) Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space serine_protease Serine Protease (e.g., Thrombin, Trypsin) par Protease-Activated Receptor (PAR) serine_protease->par Cleavage & Activation g_protein G-protein par->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activation ca_release->pkc Co-activation cellular_response Cellular Response (e.g., Proliferation, Inflammation) pkc->cellular_response Phosphorylation Cascade

Caption: Overview of a common PAR signaling pathway activated by serine proteases.[8][9]

References

Optimal Working Concentration of 4-Methoxybenzamidine Hydrochloride for Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Methoxybenzamidine hydrochloride as a serine protease inhibitor in western blotting applications. The following protocols and data are intended to ensure the preservation of protein integrity during cell lysis and sample preparation, leading to reliable and reproducible western blotting results.

Introduction to this compound

This compound is a competitive, reversible inhibitor of serine proteases. Its primary function in the context of western blotting is to prevent the degradation of target proteins by endogenous proteases released during cell lysis. The inhibition of these proteases is critical for obtaining accurate and quantifiable results, as protein degradation can lead to the loss of signal or the appearance of non-specific bands.

Recommended Working Concentration

While direct empirical data for the optimal working concentration of this compound in western blotting is not extensively published, a concentration of 1 mM is recommended as a starting point for general protease inhibition in mammalian cell lysates. This recommendation is based on the effective concentrations reported for the closely related compound, benzamidine hydrochloride.[1] For samples with high proteolytic activity, such as yeast lysates, a concentration range of 0.5 mM to 4.0 mM may be necessary.[1]

It is crucial to empirically determine the optimal concentration for your specific cell or tissue type and experimental conditions. This can be achieved by performing a titration experiment and assessing the integrity of a known target protein by western blot.

Data Presentation

The following table summarizes the recommended starting concentrations for this compound and other common protease inhibitors used in western blotting lysis buffers.

Protease InhibitorTarget ProteasesRecommended Starting ConcentrationStock Solution (Storage)
This compound Serine Proteases1 mM 100 mM in ddH₂O (-20°C)
PMSFSerine and Cysteine Proteases1 mM100 mM in isopropanol or ethanol (-20°C)
AprotininSerine Proteases2 µg/mL10 mg/mL in water (-20°C)
LeupeptinSerine and Cysteine Proteases1 µg/mL1 mg/mL in water (-20°C)
Pepstatin AAspartic Proteases1 µg/mL1 mg/mL in methanol (-20°C)
EDTAMetalloproteases5 mM0.5 M in ddH₂O, pH 8.0 (Room Temperature)

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in double-distilled water (ddH₂O) to a final concentration of 100 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Cell Lysate with this compound

This protocol describes the preparation of a whole-cell lysate from cultured mammalian cells using a standard RIPA buffer.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • This compound (100 mM stock solution)

  • Other protease inhibitors (optional, see Table above)

  • Phosphatase inhibitors (optional)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Prepare the complete lysis buffer immediately before use. For each 1 mL of RIPA buffer, add 10 µL of 100 mM this compound stock solution for a final concentration of 1 mM. Add other desired protease and phosphatase inhibitors.

  • Add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the adherent cells from the dish using a cold plastic cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for the addition of Laemmli sample buffer for western blotting or can be stored at -80°C for future use.

Western Blotting Protocol

This is a general protocol and may require optimization based on the specific primary antibody and target protein.

Materials:

  • Cell lysate (prepared as above)

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in western blotting.

Western_Blotting_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Culture Cell Culture Lysis Cell Lysis with 4-Methoxybenzamidine HCl Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: General workflow for western blotting including sample preparation with this compound.

Protease_Inhibition_Pathway Proteases Endogenous Serine Proteases Degraded_Protein Degraded Protein Fragments Proteases->Degraded_Protein Degradation Inhibited_Complex Inhibited Protease Complex Proteases->Inhibited_Complex Inhibition Target_Protein Target Protein Inhibitor 4-Methoxybenzamidine Hydrochloride Inhibitor->Inhibited_Complex

Caption: Mechanism of serine protease inhibition by this compound.

Lysis_Buffer_Components Lysis_Buffer Complete Lysis Buffer RIPA RIPA Buffer Base Lysis_Buffer->RIPA Protease_Inhibitors Protease Inhibitors Lysis_Buffer->Protease_Inhibitors Phosphatase_Inhibitors Phosphatase Inhibitors (Optional) Lysis_Buffer->Phosphatase_Inhibitors Inhibitor 4-Methoxybenzamidine HCl Protease_Inhibitors->Inhibitor Other_Inhibitors Other Inhibitors (e.g., PMSF, Leupeptin) Protease_Inhibitors->Other_Inhibitors

Caption: Key components of a complete lysis buffer for western blotting.

References

Application of 4-Methoxybenzamidine Hydrochloride in Preventing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Methoxybenzamidine hydrochloride is a substituted benzamidine derivative that serves as a competitive inhibitor of serine proteases. During cellular lysis and protein purification, endogenous proteases are released, which can lead to the degradation of target proteins, thereby affecting experimental results and the yield of purified proteins. The inclusion of protease inhibitors like this compound in lysis buffers and purification reagents is a critical step to ensure protein integrity. This document provides detailed information on its mechanism of action, applications, and protocols for its use in preventing protein degradation.

Mechanism of Action: Inhibition of Serine Proteases

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. These enzymes are involved in numerous cellular processes and are a primary cause of protein degradation during in vitro experiments. Benzamidine and its derivatives, including this compound, act as reversible competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.

The inhibitory mechanism involves the binding of the benzamidine moiety to the S1 pocket of the serine protease active site. The positively charged amidinium group of benzamidine forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 pocket, mimicking the natural substrate's arginine or lysine side chain. This interaction blocks the active site and prevents the protease from binding to and cleaving its target proteins.

Mechanism of Serine Protease Inhibition by 4-Methoxybenzamidine cluster_0 Serine Protease Active Site cluster_3 Outcome Serine_Protease Serine Protease (e.g., Trypsin) S1_Pocket S1 Specificity Pocket (with Aspartate residue) Serine_Protease->S1_Pocket Contains Catalytic_Triad Catalytic Triad (Ser, His, Asp) Serine_Protease->Catalytic_Triad Contains S1_Pocket->Catalytic_Triad Positions substrate for cleavage Inhibitor 4-Methoxybenzamidine (Substrate Analog) Inhibitor->S1_Pocket Binds competitively Inhibition Inhibition of Proteolysis (Protein is Protected) Inhibitor->Inhibition Leads to Substrate Target Protein (with Arg/Lys residue) Substrate->S1_Pocket Normal binding site Degradation Protein Degradation Substrate->Degradation Leads to (without inhibitor)

Figure 1. Competitive inhibition of serine proteases by 4-Methoxybenzamidine.

Applications

This compound is a valuable reagent in a variety of applications where protein integrity is crucial:

  • Cell Lysis and Protein Extraction: It is commonly added to lysis buffers to prevent the degradation of proteins by proteases released from cellular compartments during sample preparation for techniques like Western blotting, immunoprecipitation, and enzyme assays.

  • Protein Purification: It is included in buffers used during various chromatography steps (e.g., affinity, ion exchange, size exclusion) to protect the target protein from co-purifying proteases.

  • Enzyme Assays: It can be used to specifically inhibit serine protease activity in complex biological samples to study the function of other enzymes.

  • Drug Development: As a protease inhibitor, it can serve as a starting point or a reference compound in the development of therapeutic agents targeting serine proteases.

Quantitative Data

While specific inhibition constants for this compound are not as widely reported as for its parent compound, the following table summarizes the known inhibition constants (Ki) for benzamidine against common serine proteases. This data serves as a strong indicator of the expected efficacy of its derivatives. A lower Ki value indicates a higher binding affinity and more potent inhibition.

ProteaseOrganismKi of Benzamidine (µM)
TrypsinBovine35[2]
ThrombinHuman220[2]
PlasminHuman350[2]

Table 1: Inhibition constants (Ki) of benzamidine for various serine proteases.

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Lysis Buffer with this compound

This protocol is suitable for the extraction of total cellular proteins for applications such as Western blotting.

Materials:

  • This compound

  • Tris-HCl

  • NaCl

  • EDTA

  • Triton X-100 or NP-40

  • Deionized water

  • Other protease inhibitors (optional, for a broader spectrum of inhibition)

  • Phosphatase inhibitors (optional, if protein phosphorylation is being studied)

Procedure:

  • Prepare a 1 M stock solution of this compound: Dissolve 186.64 mg of this compound in 1 mL of deionized water. Store in aliquots at -20°C.

  • Prepare the lysis buffer: For 50 mL of lysis buffer, combine the following components:

    Component Stock Concentration Final Concentration Volume to Add
    Tris-HCl, pH 7.4 1 M 50 mM 2.5 mL
    NaCl 5 M 150 mM 1.5 mL
    EDTA 0.5 M 1 mM 100 µL
    Triton X-100 10% 1% 5 mL

    | Deionized Water | - | - | To 50 mL |

  • Add protease inhibitors: Immediately before use, add 50 µL of the 1 M this compound stock solution to the 50 mL of lysis buffer to achieve a final concentration of 1 mM.

  • If required, add other protease and phosphatase inhibitors to the lysis buffer.

  • Keep the lysis buffer on ice.

Protocol 2: Assessing the Efficacy of this compound in Preventing Protein Degradation by Western Blot

This protocol allows for the qualitative and semi-quantitative assessment of protein protection.

Materials:

  • Cell culture or tissue sample

  • Lysis buffer prepared as in Protocol 1 (with and without this compound)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against a protein of interest known to be susceptible to degradation

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Divide the cell or tissue sample into two equal portions.

    • Lyse one portion with the complete lysis buffer containing 1 mM this compound.

    • Lyse the second portion with the lysis buffer lacking this compound (negative control).

    • Perform all lysis steps on ice to minimize degradation.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples. Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Compare the band intensity of the target protein in the lysate prepared with the inhibitor to the lysate without the inhibitor. A stronger band in the inhibitor-treated sample indicates successful prevention of protein degradation.

    • Look for the appearance of lower molecular weight bands in the control lane, which may represent degradation products.

Workflow for Assessing Inhibitor Efficacy Start Start: Cell/Tissue Sample Split Split Sample into Two Groups Start->Split Group_A Group A: Lysis Buffer with 4-Methoxybenzamidine HCl Split->Group_A Group_B Group B: Lysis Buffer without Inhibitor (Control) Split->Group_B Lysis Cell Lysis on Ice Group_A->Lysis Group_B->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Analysis Analysis of Protein Bands Western_Blot->Analysis Result_A Result: Intact Protein Band Analysis->Result_A Expected for Group A Result_B Result: Degraded Protein Bands Analysis->Result_B Expected for Group B

Figure 2. Experimental workflow to test the efficacy of 4-Methoxybenzamidine HCl.

Protocol 3: Use of this compound in Protein Purification

This protocol outlines the inclusion of the inhibitor during a typical affinity purification workflow.

Materials:

  • Cell paste expressing the protein of interest

  • Lysis buffer (as in Protocol 1)

  • Wash buffer (compatible with the chromatography resin)

  • Elution buffer (compatible with the chromatography resin)

  • This compound stock solution (1 M)

Procedure:

  • Lysis:

    • Resuspend the cell paste in ice-cold lysis buffer containing 1 mM this compound.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation.

  • Binding:

    • Apply the clarified lysate to the equilibrated affinity column.

  • Washing:

    • Prepare a wash buffer and add this compound to a final concentration of 1 mM.

    • Wash the column extensively with the wash buffer to remove unbound proteins.

  • Elution:

    • Prepare an elution buffer. The inclusion of this compound in the elution buffer is optional and depends on the downstream application and the stability of the purified protein. If proteases are known to co-elute with the protein of interest, it is advisable to include the inhibitor.

    • Elute the target protein and collect fractions.

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to assess purity and integrity.

Troubleshooting Protein Degradation Start Problem: Protein Degradation Observed Check_Inhibitor Is 4-Methoxybenzamidine HCl in all buffers? Start->Check_Inhibitor Add_Inhibitor Add inhibitor to all lysis and purification buffers Check_Inhibitor->Add_Inhibitor No Check_Concentration Is the inhibitor concentration optimal? Check_Inhibitor->Check_Concentration Yes End Problem Resolved Add_Inhibitor->End Increase_Concentration Increase concentration (e.g., to 2-5 mM) and re-test Check_Concentration->Increase_Concentration No/Unsure Broad_Spectrum Is a broader spectrum of protease inhibition needed? Check_Concentration->Broad_Spectrum Yes Increase_Concentration->End Add_Cocktail Add a protease inhibitor cocktail containing inhibitors for other protease classes (e.g., cysteine, aspartic, metalloproteases) Broad_Spectrum->Add_Cocktail Yes Check_Temperature Are all steps performed at low temperature (on ice or 4°C)? Broad_Spectrum->Check_Temperature No Add_Cocktail->End Maintain_Cold Ensure all steps are kept cold Check_Temperature->Maintain_Cold No Check_Temperature->End Yes Maintain_Cold->End

Figure 3. A decision tree for troubleshooting protein degradation issues.

References

Application Notes and Protocols for Affinity Chromatography of Serine Proteases using a Benzamidine-Based Resin

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are based on the widely used and well-documented ligand, p-aminobenzamidine, for the affinity chromatography of serine proteases. A thorough search of scientific literature did not yield specific protocols or application data for 4-methoxybenzamidine hydrochloride in this context. As p-aminobenzamidine is a closely related benzamidine derivative that also acts as a competitive inhibitor of many serine proteases, the principles, protocols, and data presented here serve as a comprehensive guide for researchers interested in using benzamidine-based affinity chromatography.

Introduction

Affinity chromatography is a powerful technique for the purification of proteins based on highly specific molecular interactions. For the purification of serine proteases, a common strategy involves the use of immobilized competitive inhibitors as affinity ligands. Benzamidine and its derivatives, such as p-aminobenzamidine, are effective reversible inhibitors of many serine proteases, including trypsin, thrombin, and urokinase.[1][2] When these inhibitors are covalently attached to a solid support, such as agarose beads, they create an affinity matrix that can selectively bind and retain serine proteases from complex biological samples like cell lysates, serum, or cell culture supernatants.[3][4] This methodology can be employed for both the purification of specific serine proteases and the removal of contaminating protease activity from a sample.[1][5]

Principle of Separation

The principle of benzamidine-based affinity chromatography relies on the specific interaction between the benzamidine ligand and the active site of serine proteases. The sample containing the target serine protease is loaded onto a column packed with the benzamidine-coupled resin under conditions that favor binding (typically neutral to slightly alkaline pH). The serine proteases in the sample bind to the immobilized benzamidine, while other non-binding proteins pass through the column. After a washing step to remove any remaining unbound contaminants, the purified serine proteases are eluted from the column. Elution can be achieved by changing the buffer conditions to disrupt the ligand-protease interaction, such as lowering the pH or by using a competitive inhibitor in the elution buffer.[1]

Quantitative Data: Performance of Benzamidine-Based Affinity Resins

The efficiency of serine protease purification using benzamidine-based affinity chromatography can be quantified by several parameters, including the binding capacity of the resin and the yield and purity of the eluted protease. The following tables summarize typical performance data for commercially available benzamidine-agarose resins.

Table 1: Binding Capacities of Benzamidine-Agarose Resins for Trypsin

Resin TypeBase MatrixLigandBinding Capacity (mg Trypsin/mL resin)Reference
Benzamidine Sepharose 4 Fast Flow (high sub)4% cross-linked agarosep-Aminobenzamidine≥ 35[3][4]
Benzamidine Sepharose 6B6% cross-linked agarosep-Aminobenzamidine~13[2]
p-Aminobenzamidine Agarose 6XL6% cross-linked agarosep-Aminobenzamidine25 - 40[6]
p-Aminobenzamidine Agarose6% cross-linked agarosep-Aminobenzamidine≥ 5[7]
p-Aminobenzamidine Agarose6% cross-linked agarosep-Aminobenzamidine8 - 14[8]

Table 2: Examples of Serine Proteases Purified by Benzamidine Affinity Chromatography

Serine ProteaseSourceReference
ThrombinBovine pancreas, Human plasma[1][2][5]
TrypsinBovine pancreas, Human plasma[1][2]
UrokinaseHuman urine[1][2]
EnterokinasePorcine intestine[1][2]
PlasminogenHuman plasma[1]
PrekallikreinHuman plasma[1][3]
KallikreinHuman plasma, Human saliva[1]
Acrosin[2]
Clostripain[2]
MASP-1Human

Experimental Protocols

The following are detailed protocols for the purification of serine proteases using a benzamidine-agarose affinity column.

This protocol is for packing a laboratory-scale column with benzamidine-agarose resin.

  • Resin Preparation: The benzamidine-agarose resin is typically supplied as a slurry in a storage solution (e.g., 20% ethanol).[3] Decant the storage solution and wash the resin with 5-10 column volumes of binding buffer to remove the ethanol. Resuspend the resin in the binding buffer to create a slurry of approximately 50-70%.[3]

  • Column Packing: Mount the column vertically and ensure the bottom outlet is closed. Pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.[3]

  • Bed Settling: Open the bottom outlet and allow the resin to settle. If using a pump, start it at a flow rate recommended by the manufacturer.

  • Equilibration: Once the bed has settled, wash the column with at least 5 column volumes of binding buffer until the pH and conductivity of the eluate are the same as the binding buffer.

This protocol describes the steps for binding, washing, and eluting a target serine protease.

  • Column Equilibration: Equilibrate the packed column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).[1][3]

  • Sample Preparation and Application: Prepare the sample by clarifying it through centrifugation or filtration to remove any particulate matter. The sample should be in a buffer compatible with the binding buffer. Apply the prepared sample to the equilibrated column at a flow rate that allows for sufficient residence time for the target protease to bind to the resin.

  • Washing: After loading the sample, wash the column with 5-10 column volumes of binding buffer, or until the absorbance at 280 nm (A280) of the eluate returns to baseline.[1] This step removes unbound proteins.

  • Elution: Elute the bound serine protease using one of the following methods:

    • pH Elution: Use a low pH elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.0-3.0).[1] Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately neutralize the low pH and prevent denaturation of the eluted protease.[1]

    • Competitive Elution: Use an elution buffer containing a competitive inhibitor, such as 20 mM p-aminobenzamidine or 1 M arginine in the binding buffer.[3] This method is gentler as it avoids a pH shift.

  • Fraction Analysis: Analyze the collected fractions for protein content (e.g., by measuring A280) and for serine protease activity using a specific substrate assay.

Proper regeneration and storage are crucial for maintaining the performance and lifespan of the affinity column.

  • Regeneration: To regenerate the column, wash it with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 column volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[1][2] Repeat this cycle 2-3 times.

  • Re-equilibration: After regeneration, re-equilibrate the column with 5-10 column volumes of binding buffer.

  • Storage: For long-term storage, wash the column with 5-10 column volumes of distilled water followed by 5-10 column volumes of a storage solution (e.g., 20% ethanol) and store at 4-8°C.[3]

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Steps cluster_analysis Analysis & Regeneration p1 Pack Column with Benzamidine Resin p2 Equilibrate with Binding Buffer p1->p2 s1 Load Sample p2->s1 s2 Wash with Binding Buffer s1->s2 s3 Elute with Elution Buffer s2->s3 s4 Collect Fractions s3->s4 r1 Regenerate Column a1 Analyze Fractions (A280, Activity Assay) s4->a1 a1->r1 st1 Store Column r1->st1

Caption: Workflow for serine protease purification using benzamidine affinity chromatography.

logical_relationship cluster_column Affinity Column Resin Solid Support (e.g., Agarose) Ligand Ligand (Benzamidine Derivative) Resin->Ligand Covalent Attachment Protease Target Serine Protease Protease->Ligand Specific Binding (Active Site) Contaminants Contaminating Proteins Contaminants->Ligand No Binding Eluent Elution Agent (Low pH or Competitor) Eluent->Protease Disrupts Binding

Caption: Key interactions in benzamidine affinity chromatography.

References

Application Notes and Protocols for 4-Methoxybenzamidine Hydrochloride in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of trypsin-like serine proteases. Its benzamidine core mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes' active sites. The methoxy group at the 4-position of the benzene ring can influence its binding affinity and selectivity for different proteases. This compound is a valuable tool in biochemical research and drug development for studying the kinetics and biological roles of serine proteases such as trypsin, thrombin, urokinase plasminogen activator (uPA), and plasmin.

Applications

This compound is utilized in a variety of research and development applications:

  • Enzyme Kinetics Studies: It is employed to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition of target serine proteases.

  • Structure-Activity Relationship (SAR) Studies: As part of a series of substituted benzamidine derivatives, it helps in understanding how different functional groups affect inhibitor potency and selectivity.

  • Validation of High-Throughput Screening (HTS) Assays: It can be used as a reference inhibitor to validate assays designed to identify new serine protease inhibitors.

  • Affinity Chromatography: Immobilized benzamidine derivatives are used to purify trypsin-like serine proteases from complex biological mixtures.

Quantitative Data: Inhibition of Serine Proteases

The inhibitory activity of benzamidine and its derivatives is typically quantified by the inhibition constant (Ki). The following table summarizes the Ki values for the closely related compound, benzamidine hydrochloride, against several human serine proteases. These values provide an estimate of the expected potency of this compound.

EnzymeKi (μM)
Tryptase20
Trypsin21
Urokinase Plasminogen Activator (uPA)97
Factor Xa110
Thrombin320
Tissue Plasminogen Activator (tPA)750

Note: Data presented is for benzamidine hydrochloride and serves as a reference. The Ki for this compound may vary.

Experimental Protocols

This section provides a detailed protocol for determining the inhibition constant (Ki) of this compound against trypsin, a model serine protease. This protocol is adapted from established methods for characterizing serine protease inhibitors.

Protocol: Determination of Ki for this compound with Trypsin

Objective: To determine the inhibition constant (Ki) of this compound for bovine trypsin using a chromogenic substrate.

Materials:

  • This compound

  • Bovine Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • This compound Stock Solution: Prepare a 10 mM stock solution in deionized water.

    • L-BAPNA Stock Solution: Prepare a 20 mM stock solution in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.

  • Assay Setup:

    • Perform the assay in a 96-well microplate at a constant temperature (e.g., 25°C or 37°C).

    • The final assay volume will be 200 µL.

    • Prepare serial dilutions of this compound in the assay buffer. The final concentrations should bracket the expected Ki value.

    • Prepare a range of L-BAPNA concentrations in the assay buffer. A typical range would be 0.1 to 5 times the Km value of trypsin for L-BAPNA.

  • Enzyme Inhibition Assay:

    • To each well of the microplate, add:

      • 50 µL of assay buffer

      • 50 µL of the appropriate this compound dilution (or buffer for control wells)

      • 50 µL of the appropriate L-BAPNA dilution

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of a working solution of trypsin in assay buffer to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the mode of inhibition and the Ki value, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the following equation:

      • Slope with inhibitor = Slope without inhibitor * (1 + [I]/Ki)

      • Where [I] is the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving serine proteases that can be studied using this compound, as well as a typical experimental workflow for enzyme kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) serial_dil Serial Dilution of 4-Methoxybenzamidine HCl reagent_prep->serial_dil plate_setup Microplate Setup (Addition of Reagents) serial_dil->plate_setup incubation Pre-incubation plate_setup->incubation reaction_init Reaction Initiation (Addition of Enzyme) incubation->reaction_init data_acq Data Acquisition (Absorbance Reading) reaction_init->data_acq velocity_calc Calculate Initial Velocity (V₀) data_acq->velocity_calc mm_plot Michaelis-Menten Plot velocity_calc->mm_plot lb_plot Lineweaver-Burk Plot velocity_calc->lb_plot ki_calc Determine Ki lb_plot->ki_calc

Fig. 1: Experimental workflow for determining the Ki of 4-Methoxybenzamidine HCl.

thrombin_signaling thrombin Thrombin par1 PAR-1 thrombin->par1 Cleavage gq Gq par1->gq g1213 G12/13 par1->g1213 plc PLC gq->plc rhoa RhoA g1213->rhoa pip2 PIP2 plc->pip2 rock ROCK rhoa->rock dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release cytoskeletal Cytoskeletal Rearrangement rock->cytoskeletal platelet Platelet Activation pkc->platelet ca_release->platelet

Fig. 2: Simplified thrombin signaling pathway via PAR-1.

uPA_signaling prouPA pro-uPA uPA uPA prouPA->uPA Activation uPAR uPAR uPA->uPAR Binding plasminogen Plasminogen uPA->plasminogen Cleavage uPAR->plasminogen Recruitment integrins Integrins uPAR->integrins Interaction plasmin Plasmin plasminogen->plasmin ecm Extracellular Matrix Degradation plasmin->ecm cell_migration Cell Migration & Invasion ecm->cell_migration fak FAK integrins->fak src Src fak->src ras_erk Ras/ERK Pathway src->ras_erk ras_erk->cell_migration

Fig. 3: Urokinase plasminogen activator (uPA) signaling cascade.

fibrinolysis_pathway plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin tpa tPA tpa->plasminogen Activation upa uPA upa->plasminogen Activation fibrin_clot Fibrin Clot plasmin->fibrin_clot Degradation fdp Fibrin Degradation Products fibrin_clot->fdp pai1 PAI-1 pai1->tpa Inhibition pai1->upa Inhibition alpha2_antiplasmin α2-Antiplasmin alpha2_antiplasmin->plasmin Inhibition

Fig. 4: Overview of the fibrinolysis pathway.

Application Notes and Protocols for Incorporating 4-Methoxybenzamidine Hydrochloride in Cell Culture Media to Inhibit Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolytic degradation of secreted proteins in cell culture can significantly impact yield, purity, and biological activity, posing a challenge for research and biopharmaceutical production. The addition of protease inhibitors to the cell culture medium is a common strategy to mitigate this issue. 4-Methoxybenzamidine hydrochloride is a synthetic small molecule and a selective inhibitor of proteases, particularly those with trypsin-like activity.[1] Its stability and solubility make it a candidate for use in cell culture applications to protect secreted proteins from enzymatic degradation.[1]

This document provides detailed application notes and protocols for the incorporation of this compound in cell culture media. Due to the limited direct data on the use of this compound in cell culture, this guide leverages information from the well-characterized, structurally similar serine protease inhibitor, benzamidine hydrochloride, as a proxy. It is crucial to perform initial validation experiments, such as cytotoxicity and efficacy assays, for each specific cell line and application.

Mechanism of Action

4-Methoxybenzamidine, like its analog benzamidine, is expected to act as a competitive, reversible inhibitor of serine proteases.[2][3][4][5][6] These proteases are characterized by a serine residue in their active site, which is crucial for their catalytic activity. 4-Methoxybenzamidine likely binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates.

cluster_0 Inhibition of Serine Protease Serine_Protease Serine Protease (e.g., Trypsin-like) Cleaved_Products Cleaved Peptides Serine_Protease->Cleaved_Products Cleavage Inactive_Complex Inactive Enzyme- Inhibitor Complex Serine_Protease->Inactive_Complex Substrate Protein Substrate Substrate->Serine_Protease Binds to active site Inhibitor 4-Methoxybenzamidine hydrochloride Inhibitor->Inactive_Complex Reversible binding

Caption: Mechanism of serine protease inhibition by this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in cell culture, the following table provides inhibitory constants (Ki) for the related compound, benzamidine hydrochloride, against various serine proteases to serve as a reference for its potential targets and efficacy.

ProteaseKi (μM)
Tryptase20
Trypsin21
uPA (urokinase-type Plasminogen Activator)97
Factor Xa110
Thrombin320
tPA (tissue-type Plasminogen Activator)750
Data presented for Benzamidine hydrochloride as a reference.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound powder (Purity ≥95%)[1]

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, weigh out 18.66 mg of this compound (Molecular Weight: 186.64 g/mol ) and dissolve it in 1 mL of sterile water or PBS.

  • Dissolution: Add the powder to the sterile solvent in a conical tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage (up to one week), the solution can be stored at 2-8°C. It is advisable to prepare fresh solutions for optimal activity.[3]

Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay

Before incorporating this compound into routine cell culture, it is essential to determine the maximum non-toxic concentration for the specific cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

Start Seed cells in 96-well plate Incubate Incubate for 24h Start->Incubate Add_Inhibitor Add serial dilutions of 4-Methoxybenzamidine HCl Incubate->Add_Inhibitor Incubate_Treatment Incubate for 24-72h Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze Calculate cell viability and determine IC50 Measure_Absorbance->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the 1 mM working concentration for benzamidine, would be from 0.01 mM to 5 mM.[2][3] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared dilutions of the inhibitor.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Select a working concentration that shows minimal cytotoxicity (e.g., >90% cell viability).

Protocol 3: Incorporating this compound into Cell Culture Media

Once a non-toxic working concentration has been determined, this compound can be added to the cell culture medium to protect secreted proteins. A common starting concentration for the related compound benzamidine is approximately 1 mM.[2][3]

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution.

  • Dilution: Aseptically dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration (e.g., for a 1 mM final concentration, add 10 µL of the 100 mM stock solution to every 1 mL of culture medium).

  • Medium Exchange: For adherent cells, remove the existing medium and replace it with the medium containing this compound. For suspension cells, the inhibitor-containing medium can be added directly or the cells can be pelleted and resuspended.

  • Monitoring: Monitor the cells regularly for any changes in morphology or growth.

  • Replenishment: Depending on the stability of the compound in culture conditions and the duration of the experiment, the medium may need to be replenished with fresh inhibitor-containing medium every 48-72 hours.

Concluding Remarks

This compound presents a promising option for the inhibition of proteases in cell culture. The protocols provided here, based on the properties of the closely related benzamidine hydrochloride, offer a starting point for its application. It is imperative for researchers to perform the necessary validation experiments to determine the optimal, non-toxic working concentration for their specific experimental system. Careful documentation of these initial studies will ensure the reliable and effective use of this inhibitor for protecting valuable secreted proteins.

References

4-Methoxybenzamidine Hydrochloride: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride is a versatile chemical compound that serves as a crucial building block and a valuable research tool in the fields of medicinal chemistry and drug discovery.[1] As a derivative of benzamidine, a known inhibitor of serine proteases, this compound is frequently utilized in the synthesis of more complex enzyme inhibitors and other bioactive molecules.[1] Its utility stems from its structural features, which allow it to interact with the active sites of various enzymes, particularly proteases such as trypsin, urokinase, and plasmin. These enzymes play pivotal roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and cancer metastasis. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in effectively utilizing this compound in their drug discovery and development endeavors.

Applications in Drug Discovery

This compound is a valuable tool for:

  • Enzyme Inhibition Studies: As a competitive inhibitor of serine proteases, it can be used to study enzyme kinetics, validate enzyme assays, and serve as a starting point for the development of more potent and selective inhibitors.

  • Lead Compound Synthesis: The benzamidine moiety is a common pharmacophore in the design of inhibitors for enzymes with a specificity for arginine or lysine residues at the P1 position of their substrates. This compound provides a readily available scaffold for the synthesis of targeted inhibitors.

  • Affinity Chromatography: Immobilized 4-aminobenzamidine, a closely related compound, is widely used for the purification of trypsin-like serine proteases.[2]

Quantitative Data: Inhibitory Potency of Benzamidine Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)IC50Notes
BenzamidineTrypsin11.2 µM - 35 µM79 µMCompetitive inhibitor.[3][4]
BenzamidinePlasmin~350 µM-Reversible inhibitor.[5]
BenzamidineUrokinase (uPA)--Weak inhibitor.
4-AminobenzamidineTrypsin--More potent than benzamidine.[2]
4-AminobenzamidineUrokinase (uPA)Micromolar range-Competitive inhibitor.[6][7]
4-ChlorophenylguanidineUrokinase (uPA)6.07 µM-A related potent and selective uPA inhibitor.[8]

Signaling Pathway: The Role of Urokinase in Cancer Metastasis

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the activation of plasmin and matrix metalloproteinases (MMPs). This cascade facilitates the breakdown of the ECM, allowing cancer cells to migrate and invade surrounding tissues. The uPA/uPAR system also activates intracellular signaling pathways that promote cell proliferation, survival, and migration. Inhibitors of uPA, such as derivatives of benzamidine, can block this cascade and therefore have potential as anti-cancer therapeutics.

uPA_Signaling_Pathway cluster_cell Cancer Cell uPAR uPAR Integrins Integrins uPAR->Integrins associates Plasminogen Plasminogen FAK FAK Integrins->FAK uPA uPA uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin activated by uPA Pro_MMPs pro-MMPs Plasmin->Pro_MMPs activates ECM_Proteins ECM Proteins Plasmin->ECM_Proteins degrades MMPs Active MMPs MMPs->ECM_Proteins Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Migration Degraded_ECM Degraded ECM Inhibitor 4-Methoxybenzamidine hydrochloride Inhibitor->uPA

Caption: Urokinase signaling pathway in cancer metastasis.

Experimental Protocols

The following are general protocols for assessing the inhibitory activity of this compound against trypsin, urokinase, and plasmin. These protocols can be adapted and optimized for specific experimental needs.

Protocol 1: Trypsin Inhibition Assay

This protocol measures the inhibition of trypsin-catalyzed hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-BAPNA: Dissolve L-BAPNA in DMSO to a concentration of 60 mM.

  • Prepare a working solution of L-BAPNA: Dilute the stock solution in Tris-HCl buffer to a final concentration of 1 mM.

  • Prepare a stock solution of trypsin: Dissolve trypsin in 1 mM HCl to a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound: Dissolve the inhibitor in DMSO to a high concentration (e.g., 100 mM).

  • Prepare serial dilutions of the inhibitor: Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Inhibitor solution (or buffer for control)

    • Trypsin solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the L-BAPNA working solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the percent inhibition relative to the control (no inhibitor) and plot it against the inhibitor concentration to calculate the IC50 value.

Trypsin_Inhibition_Workflow A Prepare Reagents: - Trypsin Solution - L-BAPNA Solution - Inhibitor Dilutions B Add Buffer, Inhibitor, and Trypsin to 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add L-BAPNA to initiate reaction C->D E Measure Absorbance at 405 nm (kinetic read) D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] and calculate IC50 G->H

Caption: Workflow for Trypsin Inhibition Assay.

Protocol 2: Urokinase Inhibition Assay

This protocol measures the inhibition of uPA-catalyzed cleavage of a fluorogenic substrate.

Materials:

  • Human urokinase (uPA)

  • This compound

  • Fluorogenic uPA substrate (e.g., a substrate linked to 7-amino-4-methylcoumarin, AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of uPA: Reconstitute lyophilized uPA in assay buffer.

  • Prepare a stock solution of the fluorogenic substrate: Dissolve the substrate in DMSO.

  • Prepare a working solution of the substrate: Dilute the stock solution in assay buffer.

  • Prepare a stock solution and serial dilutions of this compound: As described in Protocol 1.

  • Assay Setup: In a black 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or buffer for control)

    • uPA solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add the substrate working solution to each well.

  • Measurement: Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis: Similar to the trypsin inhibition assay, calculate initial velocities, percent inhibition, and the IC50 value.

uPA_Inhibition_Workflow A Prepare Reagents: - uPA Solution - Fluorogenic Substrate - Inhibitor Dilutions B Add Buffer, Inhibitor, and uPA to black 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add Substrate to initiate reaction C->D E Measure Fluorescence (kinetic read) D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] and calculate IC50 G->H

Caption: Workflow for Urokinase Inhibition Assay.

Protocol 3: Plasmin Inhibition Assay

This protocol measures the inhibition of plasmin-catalyzed hydrolysis of a chromogenic substrate.

Materials:

  • Human plasmin

  • This compound

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of plasmin: Dissolve plasmin in assay buffer.

  • Prepare a stock solution of the chromogenic substrate: Dissolve the substrate in water or buffer as recommended by the manufacturer.

  • Prepare a stock solution and serial dilutions of this compound: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or buffer for control)

    • Plasmin solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add the substrate solution to each well.

  • Measurement: Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis: Similar to the trypsin inhibition assay, calculate initial velocities, percent inhibition, and the IC50 value.

Plasmin_Inhibition_Workflow A Prepare Reagents: - Plasmin Solution - Chromogenic Substrate - Inhibitor Dilutions B Add Buffer, Inhibitor, and Plasmin to 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add Substrate to initiate reaction C->D E Measure Absorbance at 405 nm (kinetic read) D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] and calculate IC50 G->H

Caption: Workflow for Plasmin Inhibition Assay.

Conclusion

This compound is a valuable and versatile compound for drug discovery and development, particularly in the area of serine protease inhibition. Its utility as a synthetic intermediate and a research tool for studying enzyme mechanisms makes it an important asset for medicinal chemists and biochemists. The provided application notes and protocols offer a comprehensive guide for researchers to effectively incorporate this compound into their research workflows. While specific quantitative data for this compound is limited, the data for related benzamidine derivatives strongly supports its potential as a modulator of key physiological and pathological processes. Further investigation into its specific inhibitory profile is warranted and will undoubtedly contribute to the development of novel therapeutics.

References

Preparation of 4-Methoxybenzamidine Hydrochloride Stock Solution: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 4-Methoxybenzamidine hydrochloride, a compound often utilized in biochemical assays and as an intermediate in pharmaceutical development. Adherence to proper laboratory procedures is crucial for accuracy and safety.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of solutions. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O·HCl[1]
Molecular Weight 186.64 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥95%[1]
Storage Conditions Store at 0-8 °C in a cool, shaded, and tightly sealed container.[1]
Stability Stable under normal laboratory conditions.
Solubility (Qualitative) Slightly soluble in Dimethyl Sulfoxide (DMSO) and Water.

Safety Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant. The following personal protective equipment (PPE) should be worn at all times:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

Work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is recommended as the solvent of choice for achieving higher concentrations, based on the solubility of structurally similar compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    Mass (mg) = 0.010 mol/L x 0.001 L x 186.64 g/mol x 1000 mg/g = 1.8664 mg

  • Weigh the compound: Carefully weigh out approximately 1.87 mg of this compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a clean microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

For many biological applications, an aqueous working solution is required. It is recommended to first prepare a concentrated stock in DMSO and then dilute it into the desired aqueous buffer.

Procedure:

  • Thaw the DMSO stock solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilute into aqueous buffer: Perform a serial dilution of the DMSO stock into your experimental buffer (e.g., PBS, Tris) to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects on the biological system.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to solvent vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C/-80°C aliquot->store dilute 6. Dilute for Working Solution store->dilute Thaw before use G Hypothetical Serine Protease Signaling Pathway cluster_pathway Cellular Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Serine_Protease Serine Protease (e.g., Trypsin) Receptor->Serine_Protease Activates Cleaved_Substrate Cleaved Substrate Serine_Protease->Cleaved_Substrate Cleaves Substrate Substrate Substrate->Serine_Protease Downstream_Signaling Downstream Signaling Cleaved_Substrate->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Inhibitor 4-Methoxybenzamidine (Inhibitor) Inhibitor->Serine_Protease Inhibits

References

Application Notes and Protocols for the Purification of Recombinant Proteins Using 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride is a synthetic small molecule and a competitive reversible inhibitor of serine proteases. Its structural similarity to established affinity ligands, such as p-aminobenzamidine, makes it a valuable candidate for the purification of recombinant serine proteases and other proteins with an affinity for benzamidine analogs. This document provides detailed application notes and protocols for the use of this compound in affinity chromatography for the purification of recombinant proteins.

Disclaimer: The following protocols are based on the established use of benzamidine and p-aminobenzamidine as affinity ligands. As specific quantitative data for this compound is not widely available in published literature, these protocols should be considered as a starting point and may require optimization for specific applications.

Principle of Affinity Chromatography with 4-Methoxybenzamidine

Affinity chromatography is a powerful purification technique that separates proteins based on a specific and reversible interaction between the protein of interest and a ligand immobilized on a solid support (resin). In this case, 4-methoxybenzamidine acts as the ligand, which specifically binds to the active site of serine proteases.

The process involves four main steps:

  • Equilibration: The affinity column containing the immobilized 4-methoxybenzamidine is equilibrated with a binding buffer to prepare it for sample loading.

  • Sample Application: The crude protein sample containing the target serine protease is loaded onto the column. The target protein binds specifically to the 4-methoxybenzamidine ligand, while other non-target proteins pass through the column.

  • Washing: The column is washed with the binding buffer to remove any unbound or weakly bound proteins.

  • Elution: The bound target protein is eluted from the column by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by altering the pH or by competitive elution with a soluble form of the ligand or a similar molecule.

Data Presentation

While specific data for this compound is limited, the following table summarizes typical performance characteristics observed with the closely related p-aminobenzamidine ligand, which can be used as an expected baseline for optimization.

ParameterTypical Value (p-aminobenzamidine resin)Reference
Binding Capacity > 35 mg trypsin / mL medium
Purity Single band on SDS-PAGE[1]
Yield Low (e.g., ~2.3%), may require optimization[1]

Experimental Protocols

Protocol 1: Immobilization of this compound to an Agarose Resin

This protocol describes the covalent coupling of this compound to an activated agarose resin to prepare the affinity matrix.

Materials:

  • NHS-activated agarose resin

  • This compound

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: 20% Ethanol in 50 mM Sodium Acetate, pH 4.0

Procedure:

  • Wash the NHS-activated agarose resin with 10 column volumes (CV) of ice-cold 1 mM HCl.

  • Immediately wash the resin with 10 CV of Coupling Buffer.

  • Dissolve this compound in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Mix the resin with the 4-methoxybenzamidine solution and incubate for 1-2 hours at room temperature with gentle shaking.

  • After incubation, wash the resin with 10 CV of Coupling Buffer to remove excess ligand.

  • To block any remaining active groups, incubate the resin with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the resin with 10 CV of Wash Buffer.

  • Finally, wash the resin with 5 CV of Storage Buffer and store at 4-8°C.

Protocol 2: Purification of a Recombinant Serine Protease

This protocol outlines the steps for purifying a recombinant serine protease from a clarified cell lysate using the prepared 4-methoxybenzamidine affinity column.

Materials:

  • 4-Methoxybenzamidine-agarose column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.

  • Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 3.0

  • Elution Buffer (Competitive): Binding Buffer containing 10-20 mM Benzamidine or p-aminobenzamidine.[1]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Clarified cell lysate containing the target recombinant serine protease

Procedure:

  • Column Equilibration: Equilibrate the 4-methoxybenzamidine-agarose column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column at a flow rate that allows for sufficient interaction time between the target protein and the ligand.

  • Washing: Wash the column with 10-15 CV of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.

  • Elution:

    • Low pH Elution: Elute the bound protein with Elution Buffer (Low pH). Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve protein activity.

    • Competitive Elution: Elute the bound protein with Elution Buffer (Competitive). Monitor the elution by measuring the absorbance at 280 nm (note that the competitive ligand may also absorb at this wavelength).

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange on the pooled fractions to remove the elution buffer components.

Visualizations

Signaling Pathway (Generic Serine Protease Cascade)

Signaling_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibition by 4-Methoxybenzamidine Zymogen_A Inactive Zymogen A Protease_A Active Protease A Zymogen_A->Protease_A Initial Signal Zymogen_B Inactive Zymogen B Protease_A->Zymogen_B Cleavage Protease_B Active Protease B Zymogen_B->Protease_B Substrate Protein Substrate Protease_B->Substrate Cleavage Protease_B_Inhibited Inhibited Protease B Protease_B->Protease_B_Inhibited Cleaved_Product Cleaved Product Substrate->Cleaved_Product 4_Methoxybenzamidine 4-Methoxybenzamidine (Inhibitor) 4_Methoxybenzamidine->Protease_B_Inhibited

Caption: A generic serine protease activation cascade and its inhibition.

Experimental Workflow for Protein Purification

Experimental_Workflow Start Start: Crude Lysate Equilibration 1. Equilibrate Column (Binding Buffer) Start->Equilibration Loading 2. Load Sample Equilibration->Loading Washing 3. Wash Column (Binding Buffer) Loading->Washing Elution 4. Elute Protein (Elution Buffer) Washing->Elution Waste Waste (Unbound Proteins) Washing->Waste Flow-through Analysis 5. Analyze Fractions (SDS-PAGE, Activity Assay) Elution->Analysis Purified_Protein End: Purified Protein Analysis->Purified_Protein

Caption: Workflow for affinity purification of a recombinant protein.

Logical Relationship of Affinity Chromatography Components

Logical_Relationship Matrix Solid Support Agarose Resin Complex Affinity Complex Resin-Ligand-Protein Matrix:f0->Complex:f0 Immobilizes Ligand Affinity Ligand 4-Methoxybenzamidine Ligand:f0->Complex:f0 Binds Target_Protein Target Protein Recombinant Serine Protease Target_Protein:f0->Complex:f0 Binds to

Caption: Components and their interactions in affinity chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Degradation with 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxybenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent protein degradation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a competitive, reversible inhibitor of serine proteases.[1] It functions by binding to the active site of these enzymes, preventing them from cleaving peptide bonds in your protein of interest.[2] Its chemical structure is similar to benzamidine, a well-characterized serine protease inhibitor.

Q2: Which proteases are inhibited by this compound?

Q3: What is the recommended working concentration of this compound?

A general starting concentration for benzamidine in lysis buffers is 1 mM.[1] The optimal concentration can range from 0.5 mM to 4.0 mM, particularly for challenging samples like yeast extracts.[1] It is recommended to empirically determine the most effective concentration for your specific application.

Q4: I'm still observing protein degradation even after using this compound. What could be the problem?

There are several potential reasons for continued protein degradation:

  • Presence of other protease classes: this compound is specific to serine proteases. Your sample may contain other classes of proteases, such as cysteine proteases, metalloproteases, or aspartic proteases, which are not inhibited.

  • Insufficient inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of protease present in your sample.

  • Inhibitor instability: Benzamidine hydrochloride solutions can be unstable, especially at pH values above 7.0, and are sensitive to oxidation.[1] It is crucial to prepare fresh solutions.

  • Sub-optimal experimental conditions: Protease activity is often increased at room temperature. Performing all steps on ice or at 4°C can significantly reduce degradation.[6]

Q5: How should I prepare and store this compound solutions?

For maximum efficacy, it is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be made, it should be prepared in a degassed aqueous buffer, aliquoted, and stored at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Persistent Protein Degradation Presence of non-serine proteases.Use a broad-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases).
Insufficient concentration of this compound.Increase the working concentration of this compound in your lysis buffer (e.g., titrate from 1 mM up to 4 mM).
Degradation of the inhibitor.Prepare fresh solutions of this compound immediately before use. Ensure the pH of your lysis buffer is not significantly above 7.0.
Loss of Protein of Interest Non-specific binding to purification resin.If using affinity chromatography (e.g., Benzamidine Sepharose), your protein of interest might be binding non-specifically. Adjust buffer conditions (e.g., increase salt concentration) to reduce non-specific interactions.
Multiple Bands on Western Blot Partial protein degradation.Ensure all sample preparation steps are performed at 4°C or on ice. Minimize the time between cell lysis and analysis.[6][7]
Splice variants or post-translational modifications.Consult protein databases to check for known isoforms or modifications of your target protein.

Quantitative Data

Table 1: Inhibition Constants (Ki) for Benzamidine (a related compound)

ProteaseKi (μM)
Tryptase20[4]
Trypsin21[4]
uPA (urokinase-type Plasminogen Activator)97[4]
Factor Xa110[4]
Thrombin320[4]
tPA (tissue Plasminogen Activator)750[4]
Plasmin350[5]

Note: This data is for benzamidine and serves as an approximation for this compound.

Table 2: Recommended Storage and Handling of this compound

ParameterRecommendation
Form White to off-white powder
Storage of Powder 0-8°C[8]
Solution Preparation Prepare fresh for each use in an appropriate buffer.
Solution pH Maintain near neutral pH (instability increases above pH 7.0).
Short-term Solution Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Cell Lysis with this compound

Materials:

  • Cell pellet

  • Ice-cold PBS (Phosphate Buffered Saline)

  • Ice-cold Lysis Buffer (e.g., RIPA, Tris-HCl)

  • This compound powder

  • Other protease inhibitors (optional, as part of a cocktail)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Place the cell pellet on ice.

  • Wash the cells by resuspending the pellet in ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Prepare the lysis buffer immediately before use. Add this compound to a final concentration of 1 mM. If using a protease inhibitor cocktail, add it according to the manufacturer's instructions.

  • Resuspend the cell pellet in the prepared ice-cold lysis buffer.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • For complete lysis and to shear DNA, sonicate the lysate on ice.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube for downstream applications.

Protocol 2: Removal of Serine Proteases using Benzamidine Sepharose

This protocol is useful for purifying a protein of interest from contaminating serine proteases.

Materials:

  • Clarified cell lysate

  • Benzamidine Sepharose resin

  • Chromatography column

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4)

  • Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0)

  • Neutralization Buffer (1 M Tris-HCl, pH 9.0)

Procedure:

  • Equilibrate the Benzamidine Sepharose resin in a chromatography column with 5-10 column volumes of Binding Buffer.

  • Load the clarified cell lysate onto the column. The serine proteases will bind to the benzamidine ligand on the resin.

  • Collect the flow-through fraction, which contains your protein of interest, now depleted of serine proteases.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove any non-specifically bound proteins.

  • Elute the bound serine proteases with Elution Buffer. Collect the eluate into tubes containing Neutralization Buffer to immediately neutralize the low pH.

  • Regenerate the column according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Protein Purification cell_pellet Cell Pellet lysis Cell Lysis with 4-Methoxybenzamidine HCl cell_pellet->lysis Add Lysis Buffer centrifugation Centrifugation lysis->centrifugation Clarify lysate Clarified Lysate centrifugation->lysate affinity_chrom Affinity Chromatography lysate->affinity_chrom Purify Target Protein sds_page SDS-PAGE Analysis affinity_chrom->sds_page Assess Purity western_blot Western Blotting sds_page->western_blot Confirm Identity

Caption: A typical experimental workflow for protein extraction and purification.

troubleshooting_logic cluster_inhibitor Inhibitor Issues cluster_protease Protease Issues cluster_conditions Experimental Conditions start Protein Degradation Observed? inhibitor_check Is 4-Methoxybenzamidine HCl concentration optimal (1-4 mM)? start->inhibitor_check Yes inhibitor_fresh Was the inhibitor solution prepared fresh? inhibitor_check->inhibitor_fresh Yes increase_conc Increase Concentration inhibitor_check->increase_conc No prepare_fresh Prepare Fresh Solution inhibitor_fresh->prepare_fresh No other_proteases Are other protease classes present? inhibitor_fresh->other_proteases Yes end_node Protein Stabilized increase_conc->end_node prepare_fresh->end_node add_cocktail Add Broad-Spectrum Protease Inhibitor Cocktail other_proteases->add_cocktail Yes low_temp Were all steps performed at low temperature (4°C)? other_proteases->low_temp No add_cocktail->end_node maintain_temp Maintain Low Temperature low_temp->maintain_temp No low_temp->end_node Yes maintain_temp->end_node

Caption: A logical troubleshooting guide for protein degradation.

serine_protease_inhibition serine_protease {Serine Protease | Active Site} cleaved_protein Degraded Protein Fragments serine_protease->cleaved_protein Cleaves substrate Target Protein substrate->serine_protease Binds to Active Site inhibitor 4-Methoxybenzamidine Hydrochloride inhibitor->serine_protease Competitively Inhibits

Caption: Mechanism of serine protease inhibition.

References

Degradation of 4-Methoxybenzamidine hydrochloride in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and degradation of 4-Methoxybenzamidine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, shaded, and dry place.[1][2] For long-term storage, temperatures between 0-8 °C are recommended.[3] Some suppliers suggest storage at room temperature under an inert atmosphere.[4][5]

Q2: How stable is this compound in aqueous solutions?

A2: Based on studies of similar benzamidinium compounds, this compound is expected to undergo hydrolysis in aqueous solutions, particularly under neutral to basic conditions.[3][6] The primary degradation product is the corresponding amide, 4-Methoxybenzamide.[3][6] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[3][6] It is advisable to prepare aqueous solutions fresh and use them promptly. For the related compound benzamidine hydrochloride, it is recommended not to store aqueous solutions for more than one day.[7]

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway is hydrolysis of the amidine group. Under basic conditions, the neutral form of 4-methoxybenzamidine is attacked by a hydroxide ion, leading to the formation of 4-methoxybenzamide and ammonia.[3][6] Further hydrolysis of the amide to 4-methoxybenzoic acid can occur under more stringent conditions (e.g., strong acid or base and heat).[8]

Q4: Which factors can accelerate the degradation of this compound in solution?

A4: Several factors can accelerate degradation:

  • High pH (alkaline conditions): This is the most significant factor promoting hydrolysis.[3][6]

  • Elevated Temperature: Increased temperature will generally accelerate the rate of hydrolysis.[9][10]

  • Presence of Light: Although specific photostability data is not available for this compound, similar molecules can be susceptible to photolytic degradation.[11][12]

Q5: What solvents are recommended for preparing stock solutions?

A5: For short-term use, aqueous buffers can be used, but they should be prepared fresh. The compound is slightly soluble in water.[4] For longer-term storage of stock solutions, organic solvents such as DMSO are suitable.[4][5] Ensure the use of high-purity, anhydrous solvents if degradation is a concern.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results in solution-based assays. Degradation of this compound in the assay buffer.Prepare fresh solutions of the compound immediately before each experiment. If using a buffer with a pH > 7, minimize the time the compound is in solution. Consider preparing stock solutions in anhydrous DMSO and diluting into the aqueous buffer just prior to use.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) over time. Formation of degradation products.The primary degradation product is likely 4-Methoxybenzamide. Confirm its identity by comparing with a standard if available. To minimize degradation, store solutions at a lower temperature (e.g., 2-8 °C) and protect from light. Analyze samples as quickly as possible after preparation.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.This compound has limited solubility in water.[4] Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: Recommended Storage Conditions

Form Condition Temperature Atmosphere Reference
SolidTightly sealed container, protected from light0-8 °C (long-term) or Room TemperatureInert atmosphere recommended[1][3][4][5]
Aqueous SolutionFreshly preparedN/AN/A[7]
Organic Stock Solution (e.g., DMSO)Tightly sealed vial, protected from light-20 °CN/AGeneral best practice

Table 2: Factors Influencing Solution Stability and Expected Degradation Pathway

Stress Condition Effect on Stability Primary Degradation Product Secondary Degradation Product
Alkaline pH (pH > 7) Significant degradation4-Methoxybenzamide4-Methoxybenzoic acid
Acidic pH (pH < 7) More stable than at alkaline pH, but hydrolysis can still occur, especially with heat.4-Methoxybenzamide4-Methoxybenzoic acid
Elevated Temperature Accelerates degradation4-Methoxybenzamide4-Methoxybenzoic acid
Oxidative (e.g., H₂O₂) Potential for degradation, pathway not specifically determined.Not specifically determinedNot specifically determined
Photolytic (UV/Vis light) Potential for degradation, pathway not specifically determined.Not specifically determinedNot specifically determined

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, based on ICH guidelines.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux a solution of the compound (0.1 mg/mL) for 12 hours.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL) to UV light (254 nm) and/or sunlight to assess photosensitivity.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.[9][11][12]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute both polar degradation products and the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 261 nm in water).[4] A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Visualizations

cluster_degradation Probable Hydrolysis Pathway 4-Methoxybenzamidine 4-Methoxybenzamidine Intermediate Intermediate 4-Methoxybenzamidine->Intermediate + OH⁻ 4-Methoxybenzamide 4-Methoxybenzamide Intermediate->4-Methoxybenzamide - NH₃ 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid 4-Methoxybenzamide->4-Methoxybenzoic_acid Hydrolysis (strong acid/base, heat)

Caption: Probable hydrolysis pathway of 4-Methoxybenzamidine.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results in Solution-Based Assay? check_fresh Is the solution prepared fresh before each experiment? start->check_fresh prepare_fresh Action: Prepare fresh solutions immediately before use. check_fresh->prepare_fresh No check_ph Is the buffer pH > 7? check_fresh->check_ph Yes problem_solved Problem likely resolved. prepare_fresh->problem_solved use_dmso Action: Use a concentrated stock in anhydrous DMSO. Dilute just before use. check_ph->use_dmso Yes check_ph->problem_solved No use_dmso->problem_solved

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Incomplete Protease Inhibition with 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing incomplete protease inhibition in cell lysates when using 4-Methoxybenzamidine hydrochloride. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help ensure the complete protection of your protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic small molecule that acts as a competitive inhibitor of serine proteases. Its chemical structure mimics the substrate of these enzymes, allowing it to bind to the active site and block the proteolytic activity of proteases such as trypsin, thrombin, and plasmin.[1] It is often used during cell lysis to prevent the degradation of proteins of interest by endogenous proteases that are released.[2]

Q2: What are the signs of incomplete protease inhibition in my cell lysate?

Incomplete protease inhibition can manifest in several ways during downstream analysis. In techniques like Western blotting, it can appear as multiple bands below the expected molecular weight of your target protein, smearing, or a general loss of signal over time.[3][4] For protein purification, you may observe a lower yield of your target protein and the presence of smaller, contaminating protein fragments.

Q3: What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the specific cell type, protein abundance, and the level of endogenous protease activity. A common starting point for serine protease inhibitors like benzamidine is in the range of 1-10 mM.[5] However, empirical testing is recommended to determine the most effective concentration for your specific experimental conditions.

Q4: Can I use this compound as a standalone inhibitor?

While this compound is effective against serine proteases, it will not inhibit other classes of proteases such as cysteine, aspartic, and metalloproteases.[2] For comprehensive protein protection, it is highly recommended to use it as part of a broader protease inhibitor cocktail that contains inhibitors for multiple protease classes.[6]

Q5: How should I prepare and store my this compound stock solution?

For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent and store it at low temperatures. A common practice is to dissolve the compound in an organic solvent like DMSO or ethanol to create a 100 mM or 1 M stock solution.[1] This stock should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] Aqueous solutions of benzamidine hydrochloride are less stable and it is not recommended to store them for more than one day.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for protease inhibition in cell lysates.

Problem Possible Cause Recommended Solution
Protein degradation is still observed (e.g., extra bands on a Western blot). Insufficient concentration of the inhibitor. Increase the working concentration of this compound. Perform a titration experiment to determine the optimal concentration for your specific cell lysate.
Inhibition of only serine proteases is not sufficient. Cell lysates contain a variety of proteases.[2][8] Use a comprehensive protease inhibitor cocktail that targets serine, cysteine, aspartic, and metalloproteases.[6]
Degradation of the inhibitor. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[7] Ensure proper storage at -20°C or below.
Suboptimal lysis buffer conditions. The pH and composition of your lysis buffer can affect inhibitor stability and protease activity. Ensure the pH of your lysis buffer is compatible with the inhibitor's stability.
Loss of protein of interest over time. Inhibitor was not added early enough. Add the protease inhibitor to your lysis buffer immediately before use and lyse the cells quickly on ice.[9]
Instability of the target protein. Some proteins are inherently unstable. Minimize the time between cell lysis and downstream processing. Always keep samples on ice.
Variability in results between experiments. Inconsistent preparation of the inhibitor solution. Ensure accurate weighing and complete dissolution of the this compound when preparing stock solutions. Use calibrated pipettes for accurate dilution.
Differences in cell number or lysis efficiency. Normalize your experiments by starting with a consistent number of cells. Ensure complete cell lysis to release all endogenous proteases, which can then be targeted by the inhibitor.

Quantitative Data Summary

Inhibitor Protease Inhibition Constant (Kᵢ)
BenzamidineTrypsin35 µM[1]
BenzamidinePlasmin350 µM[1]
BenzamidineThrombin220 µM[1]

Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required amount: To prepare a 1 M stock solution, dissolve 186.63 mg of this compound (Molecular Weight: 186.63 g/mol ) in 1 mL of DMSO or ethanol.

  • Dissolution: Add the calculated amount of solvent to the powder in a sterile tube. Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: General Protease Activity Assay using Casein

This protocol can be adapted to test the effectiveness of this compound in your cell lysate.

Materials:

  • Cell lysate (prepared with and without the inhibitor)

  • Casein solution (e.g., 1% w/v in a suitable buffer like Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In separate tubes, mix a defined amount of your cell lysate (e.g., 50 µg of total protein) with the casein solution. Include a control group with lysate prepared without any inhibitor and a test group with lysate containing this compound at your desired concentration.

  • Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated casein.

  • Measurement: Carefully collect the supernatant, which contains the soluble peptides resulting from casein digestion. Measure the absorbance of the supernatant at 280 nm.

  • Analysis: A higher absorbance at 280 nm indicates greater protease activity. Compare the absorbance values between the control and inhibitor-treated samples to determine the extent of protease inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Protease Activity Assay cluster_analysis Analysis prep_inhibitor Prepare 4-Methoxybenzamidine hydrochloride Stock Solution prep_lysate Prepare Cell Lysate (with and without inhibitor) prep_inhibitor->prep_lysate setup_reaction Set up Casein Digestion Reaction prep_lysate->setup_reaction incubation Incubate at 37°C setup_reaction->incubation stop_reaction Stop Reaction with TCA incubation->stop_reaction centrifuge Centrifuge to Pellet Undigested Casein stop_reaction->centrifuge measure_abs Measure Supernatant Absorbance at 280 nm centrifuge->measure_abs compare_results Compare Absorbance (Control vs. Inhibitor) measure_abs->compare_results conclusion Determine Inhibition Efficacy compare_results->conclusion

Caption: Workflow for assessing protease inhibition efficacy.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Protein Degradation Observed? cause1 Insufficient Inhibitor Concentration start->cause1 Yes cause2 Incomplete Protease Spectrum Coverage start->cause2 Yes cause3 Inhibitor Degradation start->cause3 Yes no_degradation Inhibition Successful start->no_degradation No solution1 Increase Inhibitor Concentration cause1->solution1 solution2 Use a Protease Inhibitor Cocktail cause2->solution2 solution3 Prepare Fresh Inhibitor Stocks cause3->solution3

Caption: Troubleshooting logic for incomplete protease inhibition.

References

Potential off-target effects of 4-Methoxybenzamidine hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 4-Methoxybenzamidine hydrochloride in cellular assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

A1: this compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its primary targets are serine proteases, a large family of enzymes involved in various physiological processes. Benzamidines, as a class, are known to inhibit serine proteases such as trypsin, thrombin, and plasmin. The methoxy substitution on the benzamidine core can influence its potency and selectivity.

Q2: I'm observing unexpected cellular phenotypes that don't align with the known function of my target serine protease. Could this be due to off-target effects of this compound?

A2: Yes, it is possible. While this compound is primarily a serine protease inhibitor, like many small molecule inhibitors, it can exhibit off-target activity, especially at higher concentrations. Benzamidine-based compounds have the potential to interact with other proteins, leading to unexpected biological responses.[1]

Q3: What are the potential classes of off-target proteins for benzamidine-based inhibitors?

A3: The off-target profile for benzamidine derivatives can be diverse. Due to structural similarities in binding sites, particularly ATP-binding pockets, kinases are a potential off-target class.[2][3] Additionally, other enzymes and proteins with binding pockets that can accommodate the benzamidine scaffold could be unintended targets.

Q4: How can I experimentally confirm that this compound is engaging its intended serine protease target within my cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][5][6] This method is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. An observed thermal shift for your target serine protease upon treatment with the compound provides direct evidence of intracellular binding.

Q5: What are some initial steps to mitigate suspected off-target effects?

A5: A critical first step is to perform a dose-response experiment to determine the minimal effective concentration of this compound for inhibiting your target protease. Using the lowest possible concentration can help minimize off-target interactions. Additionally, consider using a structurally different serine protease inhibitor as a control to see if the unexpected phenotype persists.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays using this compound.

Issue 1: Discrepancy between in vitro potency and cellular activity.
  • Symptom: The IC50 value of this compound against the purified target protease is significantly lower than the concentration required to observe a cellular effect.

  • Potential Cause:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps.

    • Intracellular Metabolism: The compound may be metabolized into a less active form within the cell.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to estimate the cell permeability of the compound.

    • Inhibit Efflux Pumps: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of this compound increases.

    • Metabolic Stability Assay: Perform a metabolic stability assay using liver microsomes or cell lysates to determine the rate of compound degradation.

Issue 2: Unexpected Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, XTT).
  • Symptom: A significant decrease in cell viability is observed at concentrations intended to be specific for the target protease.

  • Potential Cause:

    • Off-Target Toxicity: The compound may be inhibiting other essential cellular proteins, leading to cell death.[7]

    • Interference with Assay Chemistry: The compound may directly interfere with the chemistry of the viability assay. For example, some compounds can reduce the MTT reagent non-enzymatically, leading to a false signal.[8][9][10][11]

  • Troubleshooting Steps:

    • Use an Orthogonal Viability Assay: Confirm the cytotoxicity using a different viability assay that relies on a distinct mechanism (e.g., CellTiter-Glo®, which measures ATP levels, or a trypan blue exclusion assay).

    • Cell-Free Assay Interference Check: Perform the viability assay in a cell-free system (media only) in the presence of this compound to check for direct interference with the assay reagents.

    • Determine IC50 on Multiple Cell Lines: Assess the cytotoxic IC50 values on a panel of cell lines, including those that do not express the primary target protease, to identify potential non-specific toxicity.[12][13][14]

Issue 3: Inconsistent or Non-reproducible Results in Cellular Assays.
  • Symptom: High variability in experimental results between replicates or experiments.

  • Potential Cause:

    • Compound Instability: this compound may be unstable in the cell culture medium over the time course of the experiment.

    • Precipitation of the Compound: The compound may precipitate out of solution at the concentrations being used, leading to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Assess Compound Stability: Analyze the concentration of this compound in the cell culture medium over time using techniques like HPLC to check for degradation.

    • Check Solubility: Determine the solubility of the compound in your specific cell culture medium. Visually inspect for any precipitation in your stock solutions and working dilutions.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or assay performance.

III. Quantitative Data Summary

Table 1: On-Target and Off-Target Activity of this compound

Target Class Specific Target Assay Type IC50 / Ki (µM)
Serine Protease (On-Target) Trypsin Fluorogenic Substrate Data to be determined
Thrombin Fluorogenic Substrate Data to be determined
Plasmin Fluorogenic Substrate Data to be determined
Kinase (Potential Off-Target) Kinase Panel (e.g., 95 kinases) Kinase Activity Assay Data to be determined
Cytotoxicity HeLa MTT Assay Data to be determined
HEK293 MTT Assay Data to be determined

| | HepG2 | MTT Assay | Data to be determined |

IV. Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay using a Fluorogenic Substrate

This protocol is used to determine the inhibitory potency (IC50) of this compound against a specific serine protease.[15][16][17][18][19]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified serine protease in an appropriate assay buffer.

    • Prepare a stock solution of a protease-specific fluorogenic substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add the serine protease to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of this compound to its target serine protease in intact cells.[4][5][6][20][21]

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash them with PBS. Resuspend the cells in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target serine protease in each sample by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensities to the non-heated control for both the treated and vehicle control samples.

    • Plot the percentage of soluble protein against the temperature to generate CETSA melting curves. A shift in the curve for the treated sample compared to the vehicle control indicates target engagement.

V. Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_troubleshooting Troubleshooting invitro_assay Protease Inhibition Assay (Protocol 1) determine_ic50 Determine IC50 invitro_assay->determine_ic50 Potency cell_viability Cell Viability Assay (e.g., MTT) determine_ic50->cell_viability Select Concentration phenotypic_assay Phenotypic Assay cell_viability->phenotypic_assay Confirm Non-toxic Dose cetsa CETSA (Protocol 2) phenotypic_assay->cetsa Validate On-Target Effect orthogonal_assay Orthogonal Assays phenotypic_assay->orthogonal_assay Unexpected Phenotype off_target_analysis Off-Target Analysis (e.g., Kinome Scan) orthogonal_assay->off_target_analysis Confirm Off-Target

Caption: Experimental workflow for characterizing this compound.

troubleshooting_guide start Unexpected Cellular Phenotype Observed check_concentration Is the lowest effective concentration being used? start->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No check_phenotype Does the unexpected phenotype persist? yes_conc->check_phenotype optimize_conc Perform Dose-Response and Optimize Concentration no_conc->optimize_conc optimize_conc->check_phenotype yes_pheno Yes check_phenotype->yes_pheno Yes no_pheno No (Issue Resolved) check_phenotype->no_pheno No orthogonal_inhibitor Use a structurally different inhibitor for the same target yes_pheno->orthogonal_inhibitor phenotype_persists Does the phenotype still persist? orthogonal_inhibitor->phenotype_persists yes_persist Yes phenotype_persists->yes_persist Yes no_persist No phenotype_persists->no_persist No on_target_effect Phenotype is likely an on-target effect yes_persist->on_target_effect off_target_suspected High suspicion of off-target effect no_persist->off_target_suspected off_target_id Proceed with Off-Target Identification Assays (e.g., Kinome Scan, CETSA panel) off_target_suspected->off_target_id

Caption: Troubleshooting decision tree for unexpected cellular phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway inhibitor 4-Methoxybenzamidine hydrochloride serine_protease Target Serine Protease inhibitor->serine_protease Inhibition kinase Off-Target Kinase inhibitor->kinase Potential Off-Target Inhibition downstream_on Known Downstream Substrate/Pathway serine_protease->downstream_on cellular_effect_on Expected Cellular Phenotype downstream_on->cellular_effect_on downstream_off Unrelated Signaling Pathway kinase->downstream_off cellular_effect_off Unexpected Cellular Phenotype downstream_off->cellular_effect_off

Caption: On-target vs. potential off-target signaling pathways.

References

Managing 4-Methoxybenzamidine Hydrochloride Instability at Physiological pH: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of 4-Methoxybenzamidine hydrochloride at physiological pH (approximately 7.4). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable at physiological pH?

A1: this compound is susceptible to hydrolysis, particularly under neutral to mildly basic conditions such as physiological pH. The amidine functional group can be attacked by water or hydroxide ions, leading to its conversion to the corresponding amide, 4-methoxybenzamide. This hydrolysis is a known characteristic of benzamidine derivatives[1][2][3].

Q2: What is the primary degradation product of this compound at physiological pH?

A2: The primary degradation product is 4-methoxybenzamide, formed through the hydrolysis of the amidine group[4][5].

Q3: What are the optimal storage conditions for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be prepared in an acidic buffer (pH 4-5) and stored at low temperatures (-20°C or -80°C). For immediate use in experiments at physiological pH, it is advisable to prepare the solution fresh and use it promptly.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound (4-Methoxybenzamidine) and its primary degradation product (4-methoxybenzamide).

Q5: Are there any strategies to improve the stability of this compound in my experimental setup?

A5: Besides using freshly prepared solutions, consider the following:

  • Lowering the pH: If your experimental conditions permit, lowering the pH of the buffer can significantly slow down the rate of hydrolysis.

  • Use of Co-solvents: In some cases, the addition of organic co-solvents may alter the stability profile, but this must be validated for your specific application.

  • Prodrug Strategies: For in vivo applications, derivatization of the amidine group to create a more stable prodrug that releases the active compound at the target site can be a viable strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of my compound over time in culture media. Degradation of this compound to the less active or inactive 4-methoxybenzamide at the physiological pH of the media.Prepare fresh solutions of the compound immediately before each experiment. Perform time-course experiments to determine the rate of activity loss and correlate it with compound stability.
Inconsistent results between experimental replicates. Variable degradation of the compound due to differences in incubation times or minor pH fluctuations in the experimental setup.Standardize all incubation times precisely. Ensure the buffering capacity of your media or solution is sufficient to maintain a constant pH.
Appearance of an unexpected peak in my HPLC or LC-MS analysis. Formation of the degradation product, 4-methoxybenzamide.Confirm the identity of the new peak by running a standard of 4-methoxybenzamide or by using mass spectrometry to determine its molecular weight.
Low recovery of the parent compound from biological matrices. Both degradation and potential binding to matrix components.Implement a validated sample preparation method that minimizes degradation (e.g., immediate acidification and freezing of the sample). Use an internal standard for accurate quantification.

Quantitative Stability Data

The stability of amidines is highly dependent on the pH of the solution. The following table provides illustrative data on the hydrolysis rates for a model amidine compound at various pH levels to demonstrate this dependency.

pHRate Constant (k, s⁻¹)Half-life (t₁/₂)
3.01.5 x 10⁻⁷~53 days
5.02.1 x 10⁻⁸~1 year
7.4 ~1.2 x 10⁻⁷ ~67 days
9.03.2 x 10⁻⁷~25 days
11.01.8 x 10⁻⁶~4.5 days

Note: These are example values for a model amidine[6]. The actual rates for this compound may vary depending on the specific experimental conditions such as temperature and buffer composition. For unsubstituted benzamidinium, the half-life at pH 9 has been reported to be 300 days[7].

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol provides a general method for assessing the stability of this compound in a solution at a specific pH over time.

1. Materials and Reagents:

  • This compound

  • 4-Methoxybenzamide (as a reference standard)

  • HPLC-grade acetonitrile and methanol

  • High-purity water

  • Buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in water or a slightly acidic buffer.

  • At time zero (t=0), dilute the stock solution with the physiological buffer (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, halt any further degradation by adding an equal volume of a quenching solution (e.g., 0.1% formic acid in acetonitrile), and store at -20°C until analysis.

3. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determine the optimal wavelength by scanning a solution of 4-Methoxybenzamidine (e.g., around 230-250 nm).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Create a calibration curve using standards of known concentrations for both 4-Methoxybenzamidine and 4-methoxybenzamide.

  • Quantify the concentration of the parent compound and the degradation product at each time point.

  • Plot the percentage of the remaining parent compound versus time.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) from the data.

Visualizations

Hydrolysis of 4-Methoxybenzamidine

cluster_0 At Physiological pH (7.4) 4-Methoxybenzamidine 4-Methoxybenzamidine 4-Methoxybenzamide 4-Methoxybenzamide 4-Methoxybenzamidine->4-Methoxybenzamide Hydrolysis (+H₂O) Ammonia Ammonia 4-Methoxybenzamidine->Ammonia Hydrolysis (+H₂O)

Caption: Hydrolysis of 4-Methoxybenzamidine to 4-methoxybenzamide.

Experimental Workflow for Stability Testing

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Dilute in Buffer (pH 7.4) Dilute in Buffer (pH 7.4) Prepare Stock Solution->Dilute in Buffer (pH 7.4) Incubate at 37°C Incubate at 37°C Dilute in Buffer (pH 7.4)->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Sample at Time Points->Incubate at 37°C Continue Incubation Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for an HPLC-based stability study.

Troubleshooting Logic for Compound Instability

Inconsistent Results Inconsistent Results Check for Degradation Check for Degradation Inconsistent Results->Check for Degradation Degradation Confirmed Degradation Confirmed Check for Degradation->Degradation Confirmed Yes No Degradation No Degradation Check for Degradation->No Degradation No Prepare Fresh Solutions Prepare Fresh Solutions Degradation Confirmed->Prepare Fresh Solutions Standardize Incubation Times Standardize Incubation Times Degradation Confirmed->Standardize Incubation Times Verify Buffer pH Verify Buffer pH Degradation Confirmed->Verify Buffer pH Investigate Other Factors Investigate Other Factors No Degradation->Investigate Other Factors

Caption: Troubleshooting decision tree for inconsistent results.

References

Removing 4-Methoxybenzamidine hydrochloride from a purified protein sample

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing 4-Methoxybenzamidine Hydrochloride from a Purified Protein Sample

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of the small molecule protease inhibitor, this compound, from purified protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my protein sample?

A1: this compound is a chemical compound with a molecular weight of 186.64 g/mol [1]. It belongs to the benzamidine class of molecules, which are known to act as competitive inhibitors for trypsin and other trypsin-like serine proteases[2]. During protein purification, proteases released from cell lysis can degrade your target protein. Inhibitors like this compound are often added to the lysis buffer and throughout the purification process to prevent this unwanted proteolysis and ensure the integrity of the final protein product[2][].

Q2: What is the basic principle for removing a small molecule like this compound from a large protein?

A2: The removal is based on the significant size difference between the small molecule inhibitor (186.64 Da) and the much larger protein molecule. Techniques like dialysis, diafiltration, and size exclusion chromatography exploit this size differential. They use semi-permeable membranes or porous resins that allow the small inhibitor molecules to pass through while retaining the larger protein molecules[4][5][6].

Q3: Which removal method is most suitable for my experiment?

A3: The best method depends on your specific requirements, such as sample volume, required processing speed, and budget.

  • Dialysis is a simple and cost-effective method, but it is slow, relying on passive diffusion.[4][7]

  • Diafiltration (using ultrafiltration) is much faster than dialysis and is highly efficient for buffer exchange and removing small molecules.[7]

  • Size Exclusion Chromatography (SEC) , also known as gel filtration, is excellent for a final polishing step, as it separates molecules based on size and can simultaneously exchange the buffer.[8][9]

Q4: How can I confirm that the this compound has been successfully removed?

A4: Several methods can be used for verification:

  • UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance peak around 261 nm in water[10]. You can monitor the absorbance of the buffer during dialysis (the dialysate) or the flow-through from chromatography columns at this wavelength. A return to the baseline absorbance of the fresh buffer indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and quantitative method to detect any residual small molecules in your final protein sample.

  • Mass Spectrometry (MS): For the highest level of sensitivity and specificity, LC-MS/MS can be employed to detect and quantify trace amounts of the inhibitor bound to the protein or remaining in the solution[11].

  • Enzyme Activity Assay: If your protein of interest was being inhibited by the this compound (e.g., if your protein is a serine protease), restoring its enzymatic activity can serve as an indirect measure of inhibitor removal.

Method Selection and Comparison

The choice of method involves trade-offs between speed, cost, sample dilution, and buffer consumption. The table below summarizes the key characteristics of the three primary removal techniques.

FeatureDialysisDiafiltration (Ultrafiltration)Size Exclusion Chromatography (SEC)
Principle Passive Diffusion[4][12]Convective Flow under Pressure[7]Differential Path through Porous Resin[5][8]
Processing Time Slow (hours to days)[7]Fast (minutes to hours)[7]Fast (minutes to hours)[8]
Sample Dilution Can cause sample dilutionCan concentrate the sampleResults in some sample dilution
Buffer Consumption High[7]Low[7]Low to Medium[7]
Scalability Suitable for small to large volumesEasily scalableDependent on column size
Primary Use Case Simple, low-cost buffer exchangeRapid buffer exchange and desalting[13][14]Final "polishing" step, high resolution[9]

Experimental Workflows and Protocols

Below is a general workflow for removing small molecule inhibitors, followed by detailed protocols for each method.

G cluster_start Starting Material cluster_methods Removal Methods cluster_end Final Product start Purified Protein with 4-Methoxybenzamidine HCl dialysis Dialysis start->dialysis Path 1 diafiltration Diafiltration start->diafiltration Path 2 sec Size Exclusion Chromatography (SEC) start->sec Path 3 end_product Inhibitor-Free Protein Sample dialysis->end_product Processed diafiltration->end_product sec->end_product

Caption: General workflow for inhibitor removal.
Protocol 1: Removal by Dialysis

Dialysis is a process where selective and passive diffusion through a semi-permeable membrane is used to separate small, unwanted compounds from macromolecules.[4]

G prep 1. Prepare Dialysis Buffer (Final formulation buffer) hydrate 2. Hydrate Dialysis Tubing (as per manufacturer's instructions) prep->hydrate load 3. Load Protein Sample into Dialysis Tubing/Cassette hydrate->load seal 4. Seal Tubing/Cassette load->seal immerse 5. Immerse in Large Volume of Cold Dialysis Buffer (e.g., 200-500x sample volume) seal->immerse stir 6. Stir Gently at 4°C immerse->stir exchange 7. Exchange Buffer 2-3 Times (e.g., after 4h, 12h, 24h) stir->exchange collect 8. Collect Purified Protein Sample exchange->collect

Caption: Step-by-step workflow for dialysis.

Methodology:

  • Select a Dialysis Membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but much larger than the inhibitor. For most proteins (>15 kDa), a 3.5 kDa or 10 kDa MWCO membrane is suitable.

  • Prepare Dialysis Buffer: Prepare a large volume of the desired final buffer for your protein. The buffer volume should be at least 200 to 500 times the volume of your sample to ensure a sufficient concentration gradient for diffusion.[4][15]

  • Sample Loading: Pipette your protein sample into the prepared dialysis tubing or cassette, leaving some space for potential osmotic changes in volume.

  • Dialysis: Place the sealed sample into the dialysis buffer at 4°C. Stir the buffer gently on a magnetic stir plate to facilitate efficient exchange.[6]

  • Buffer Exchange: For efficient removal, perform at least three buffer changes over 24-48 hours. The first change can be after 2-4 hours, the second overnight, and a final one for another 2-4 hours.

  • Sample Recovery: Carefully remove the tubing or cassette from the buffer and pipette the inhibitor-free protein into a clean tube.

Protocol 2: Removal by Diafiltration (Ultrafiltration)

Diafiltration is a rapid technique that uses ultrafiltration membranes to separate molecules, primarily based on size.[14] It is highly effective for buffer exchange and removing small molecules.[7][13]

Methodology:

  • Select a Device: Choose a centrifugal ultrafiltration device (for smaller volumes) or a stirred-cell system (for larger volumes) with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).

  • Sample Loading: Add your protein sample to the device, not exceeding the maximum volume.

  • First Concentration: Centrifuge the device (or apply pressure in a stirred-cell) according to the manufacturer's protocol until the sample volume is reduced significantly (e.g., by 80-90%). The inhibitor will pass through the membrane into the filtrate.

  • Dilution (Buffer Exchange): Add your fresh, desired final buffer to the concentrated sample, bringing the volume back to the original starting volume.

  • Repeat: Repeat the concentration and dilution steps 3-5 times. This process of "washing" the sample efficiently removes the original buffer components and the small molecule inhibitor.

  • Final Concentration: After the final wash step, concentrate the sample to the desired final volume and protein concentration.

  • Sample Recovery: Carefully pipette the purified, concentrated protein from the device.

Protocol 3: Removal by Size Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their hydrodynamic radius as they pass through a column packed with a porous resin.[5] Larger molecules like proteins cannot enter the pores and elute first, while smaller molecules like this compound enter the pores and take a longer path, eluting later.[5][8]

G cluster_workflow SEC Workflow cluster_output Elution Profile equilibrate 1. Equilibrate SEC Column with Final Buffer load 2. Load Protein Sample (with Inhibitor) equilibrate->load separate 3. Run Separation (Isocratic Elution) load->separate collect 4. Collect Fractions (Protein elutes first) separate->collect protein_peak Protein Peak (Early Fractions) collect->protein_peak inhibitor_peak Inhibitor Peak (Late Fractions) collect->inhibitor_peak

References

Impact of reducing agents on 4-Methoxybenzamidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Methoxybenzamidine hydrochloride in the presence of reducing agents.

Troubleshooting Guide

Encountering unexpected results when using this compound with reducing agents like DTT, TCEP, or β-mercaptoethanol? Follow this guide to diagnose and resolve common issues.

Problem: Reduced Inhibitory Activity of this compound

If you observe a decrease in the expected inhibitory effect of this compound when a reducing agent is present in your assay buffer, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
1. Reducing Agent Affects Target Enzyme Stability/Activity Many enzymes, particularly proteases with disulfide bonds, can be denatured or have their activity altered by reducing agents. This is a common reason for observing changes in inhibition kinetics. To determine if this is the case, run a control experiment with the enzyme and the reducing agent, but without the inhibitor. Measure the enzyme's activity over time and compare it to a control without the reducing agent.
2. Indirect Interaction with Assay Components The reducing agent might interact with other components in your assay, such as the substrate or co-factors, which could indirectly affect the perceived inhibitor activity. To test for this, run a control experiment with the substrate and the reducing agent to check for any degradation or modification of the substrate.
3. Degradation of this compound (Less Common) While this compound is generally stable, extreme buffer conditions (e.g., very high pH) combined with a reducing agent could potentially affect its integrity over long incubation periods. To assess the stability of the inhibitor, you can pre-incubate it with the reducing agent under your experimental conditions and then use it in a fresh assay to see if its inhibitory potency has changed.
4. Incompatibility with Assay Detection Method Some detection methods, particularly those that rely on colorimetric or fluorometric readouts, can be sensitive to the presence of reducing agents. To rule this out, run a control with just the buffer, reducing agent, and detection reagents to check for any background signal or interference.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results with this compound in the presence of reducing agents.

G start Start: Unexpected results with 4-Methoxybenzamidine HCl + reducing agent check_enzyme Control 1: Does the reducing agent affect enzyme activity directly? start->check_enzyme check_assay Control 2: Does the reducing agent interfere with the assay readout? check_enzyme->check_assay No enzyme_issue Result: Enzyme activity is altered. Conclusion: The effect is on the enzyme, not the inhibitor. check_enzyme->enzyme_issue Yes check_inhibitor Control 3: Does the reducing agent degrade the inhibitor? check_assay->check_inhibitor No assay_issue Result: Assay readout is affected. Conclusion: The reducing agent is incompatible with the detection method. check_assay->assay_issue Yes inhibitor_issue Result: Inhibitor activity is reduced after pre-incubation. Conclusion: Potential inhibitor instability. check_inhibitor->inhibitor_issue Yes no_effect No direct effect observed in controls. Consider complex interactions or re-evaluate experimental design. check_inhibitor->no_effect No

Caption: Troubleshooting workflow for inhibitor activity issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with DTT, TCEP, and β-mercaptoethanol?

A1: Generally, this compound, as a small molecule inhibitor, is not expected to directly react with common reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol under standard biochemical assay conditions. However, the primary concern is the effect of these reducing agents on the target enzyme, which may contain disulfide bonds essential for its structure and function. TCEP is often a good alternative as it is a more stable and less reactive reducing agent towards certain assay components compared to DTT.

Q2: My enzyme requires a reducing agent for activity. How can I study its inhibition by this compound?

A2: If your target enzyme needs a reducing agent to maintain its activity, you will need to perform careful control experiments. First, determine the optimal concentration of the reducing agent that maintains enzyme activity without causing significant denaturation over the course of your experiment. Then, perform all your inhibition assays, including the "no inhibitor" and "no enzyme" controls, in the presence of this fixed concentration of the reducing agent. This will allow you to assess the inhibitory effect of this compound under conditions where the enzyme is active and stable.

Q3: Can I pre-mix this compound with a reducing agent in my stock solutions?

A3: It is not recommended to store this compound in solutions containing reducing agents for extended periods. While a direct reaction is unlikely, it is best practice to prepare fresh solutions and mix the components just before the experiment to minimize the chances of any unforeseen degradation. Prepare separate stock solutions of the inhibitor and the reducing agent and add them to the assay buffer independently.

Q4: How do I quantify the effect of a reducing agent on the inhibitory potency (e.g., IC50) of this compound?

A4: To quantify the impact, you should perform a dose-response experiment to determine the IC50 value of this compound both in the absence and presence of the reducing agent. Comparing the two IC50 values will give you a quantitative measure of the effect.

Data Summary Table

Use the following table to record and compare your experimental results.

Reducing Agent Concentration Enzyme Activity (% of control without reducing agent) 4-Methoxybenzamidine HCl IC50 (µM) Notes
None0 mM100%Record your baseline IC50Baseline experiment
DTT1 mMMeasure and recordMeasure and record
DTT5 mMMeasure and recordMeasure and record
TCEP1 mMMeasure and recordMeasure and record
TCEP5 mMMeasure and recordMeasure and record
β-mercaptoethanol1 mMMeasure and recordMeasure and record
β-mercaptoethanol5 mMMeasure and recordMeasure and record

Experimental Protocols

Protocol 1: Assessing the Effect of a Reducing Agent on Enzyme Activity

This protocol is designed to determine if the reducing agent itself affects the activity of your target enzyme.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Enzyme Stock Solution

    • Substrate Stock Solution

    • Reducing Agent Stock Solution (e.g., 100 mM DTT)

  • Experimental Setup:

    • Prepare two sets of reactions in a microplate.

    • Control Group: Assay Buffer + Enzyme.

    • Test Group: Assay Buffer + Enzyme + Reducing Agent (at the desired final concentration).

  • Procedure:

    • Pre-incubate both groups at the experimental temperature for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for both groups.

    • Express the activity of the Test Group as a percentage of the Control Group.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_setup Assay Setup cluster_protocol Protocol cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Reducing Agent Stocks setup_control Control Wells: Buffer + Enzyme prep_reagents->setup_control setup_test Test Wells: Buffer + Enzyme + Reducing Agent prep_reagents->setup_test pre_incubate Pre-incubate at experimental temperature setup_control->pre_incubate setup_test->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate read_plate Monitor reaction kinetics add_substrate->read_plate calc_rates Calculate initial reaction rates (V₀) read_plate->calc_rates compare Compare rates: (Test / Control) * 100% calc_rates->compare

Caption: Workflow for testing reducing agent effect on enzyme.

Protocol 2: Determining the IC50 of this compound in the Presence of a Reducing Agent

This protocol outlines the steps to measure the inhibitory potency of this compound with a reducing agent present.

  • Prepare Reagents:

    • Assay Buffer containing the desired concentration of the reducing agent.

    • Enzyme Stock Solution.

    • Substrate Stock Solution.

    • A serial dilution of this compound.

  • Experimental Setup:

    • In a microplate, add the assay buffer (with reducing agent) to all wells.

    • Add the serially diluted this compound to the test wells.

    • Add the enzyme to all wells (except for the "no enzyme" control).

  • Procedure:

    • Pre-incubate the enzyme with the inhibitor and reducing agent for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the data (e.g., express as % inhibition).

    • Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conceptual Diagram of Interactions

G Enzyme Enzyme Inhibitor 4-Methoxybenzamidine Hydrochloride Enzyme->Inhibitor Inhibited by Substrate Substrate Enzyme->Substrate Binds & Catalyzes ReducingAgent Reducing Agent ReducingAgent->Enzyme Potential effect on structure/activity ReducingAgent->Inhibitor Potential (but unlikely) interaction

Caption: Potential interactions in the enzyme inhibition assay.

Troubleshooting guide for using protease inhibitor cocktails containing 4-Methoxybenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using protease inhibitor cocktails containing 4-Methoxybenzamidine hydrochloride. The information is intended for scientists and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a protease inhibitor cocktail?

A1: this compound is a versatile compound often used in biochemical research and pharmaceutical applications.[1] Within a protease inhibitor cocktail, it primarily functions as a selective inhibitor of proteases, helping to understand enzyme mechanisms and develop therapeutic strategies.[1] While specific targets are not extensively documented in readily available literature, its structural similarity to benzamidine suggests it primarily inhibits serine proteases.[2]

Q2: What are the recommended storage and handling conditions for cocktails containing this compound?

A2: Cocktails containing this compound should be stored in a cool, dry, and well-ventilated place, with some suppliers recommending temperatures between 0-8°C.[1] It is important to keep the container tightly closed and protected from moisture.[3] For safe handling, it is advised to avoid contact with skin, eyes, and clothing, and to prevent the formation of dust.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: At what stage of the protein extraction process should I add the protease inhibitor cocktail?

A3: Protease inhibitor cocktails should be added to the lysis buffer immediately before cell or tissue disruption.[5][6] This ensures that the inhibitors are present to inactivate proteases as soon as they are released from cellular compartments during lysis, thus preventing the degradation of your target proteins.[5][6][7] For particularly sensitive proteins, some researchers recommend adding inhibitors both before and after homogenization.[5]

Troubleshooting Guide

Issue 1: Sample Precipitation After Adding the Protease Inhibitor Cocktail

Q: I observed precipitation in my lysis buffer after adding the protease inhibitor cocktail. What could be the cause and how can I resolve it?

A: Precipitation can occur for several reasons, including inhibitor solubility limits, buffer incompatibility, or high inhibitor concentration.

  • Possible Cause 1: Poor Solubility of a Cocktail Component. While this compound is described as soluble, other components in the cocktail may have limited solubility in your specific lysis buffer.[1] Some inhibitors, like Pepstatin A, have very low solubility in aqueous solutions.[7]

    • Solution: Ensure the cocktail is completely dissolved in the recommended solvent (often DMSO or water) before adding it to the lysis buffer. Vortex the stock solution thoroughly before use.[5][6] If the cocktail is supplied as a powder, ensure it is fully reconstituted.[5]

  • Possible Cause 2: High Concentration of Inhibitors. Using a higher than recommended concentration of the cocktail can lead to the precipitation of less soluble components.

    • Solution: Use the cocktail at the recommended 1X final concentration. If you suspect high protease activity and need to use a higher concentration, consider adding it stepwise while monitoring for precipitation.[5]

  • Possible Cause 3: Buffer Incompatibility. The pH or ionic strength of your lysis buffer may not be optimal for the solubility of all inhibitors in the cocktail.

    • Solution: Check the manufacturer's recommendations for buffer compatibility. If not available, consider preparing a small test batch of lysis buffer with the cocktail to check for precipitation before using it on your valuable samples.

Issue 2: Incomplete Proteolysis Inhibition (Protein Degradation Still Observed)

Q: Despite using the protease inhibitor cocktail, I still see evidence of protein degradation on my Western blot. What should I do?

A: Incomplete inhibition can be frustrating. Here are several factors to consider:

  • Possible Cause 1: Insufficient Inhibitor Concentration. The levels of endogenous proteases can vary significantly between different cell types and tissues.[6] A 1X concentration may not be sufficient for samples with exceptionally high protease activity.

    • Solution: Increase the concentration of the protease inhibitor cocktail to 2X or 3X.[5] It is advisable to perform a titration experiment to determine the optimal concentration for your specific sample.

  • Possible Cause 2: Degradation of Inhibitors. Some protease inhibitors are unstable in aqueous solutions or at room temperature.[7]

    • Solution: Prepare fresh lysis buffer with the protease inhibitor cocktail immediately before each use.[8] Store stock solutions of the cocktail at -20°C or as recommended by the manufacturer and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Missing a Specific Class of Protease Inhibitor. Your cocktail, even with this compound, may not inhibit all classes of proteases present in your sample. For example, metalloproteases are typically inhibited by chelating agents like EDTA, which may not be present in all cocktail formulations.[7]

    • Solution: If you suspect metalloprotease activity (which can be common), consider using a cocktail that contains EDTA or supplementing your current cocktail with EDTA.[6][7] Be aware that EDTA can interfere with downstream applications like immobilized metal affinity chromatography (IMAC) for His-tagged proteins and 2D gel electrophoresis.[7]

Issue 3: Interference with Downstream Assays

Q: I suspect the protease inhibitor cocktail is interfering with my protein concentration assay (e.g., Bradford or BCA). Is this possible?

A: Yes, some components of protease inhibitor cocktails can interfere with common protein quantification assays.

  • Possible Cause 1: Chemical Interference. Some inhibitors are peptides or contain chemical groups that react with the reagents in protein assays, leading to inaccurate readings.[9][10] For example, Leupeptin may affect the Bradford assay.[7]

    • Solution: The best practice is to include the same concentration of the protease inhibitor cocktail in your protein standards as is in your samples. This will help to cancel out any interfering effects.[9] Alternatively, you can use a protein assay that is known to be more resistant to interfering substances.[10]

  • Possible Cause 2: Off-Target Effects. While this compound is a protease inhibitor, it's important to be aware of potential off-target effects of any small molecule. A study on N,N'-diphenyl-4-methoxy-benzamidine showed effects on mitochondrial respiration, though at concentrations that may be higher than those used for protease inhibition.[11]

    • Solution: If you observe unexpected cellular effects or assay interference that cannot be explained by other factors, consider the potential for off-target effects. It may be necessary to use a different inhibitor cocktail or to purify your protein of interest away from the inhibitors before conducting sensitive downstream functional assays.

Quantitative Data Summary

ParameterThis compoundGeneral Protease Inhibitor Cocktails
Molecular Formula C₈H₁₀N₂O・HCl[1]Varies by formulation
Molecular Weight 186.64 g/mol [1]Varies by formulation
Appearance White powder[1]Typically a liquid (in DMSO or water) or lyophilized powder
Storage Temperature 0-8°C or cool, shaded area[1]-20°C for stock solutions[7]
Typical Stock Conc. Not specified100X or as tablets[6][12]
Typical Working Conc. Not specified1X (e.g., 1:100 dilution of 100X stock)[6]

Experimental Protocols

Protocol for Preparation of Cell Lysate from Adherent Mammalian Cells

This protocol provides a general procedure for lysing adherent cells using a lysis buffer supplemented with a protease inhibitor cocktail containing this compound.

  • Prepare Lysis Buffer: Just before use, prepare your desired lysis buffer (e.g., RIPA, M-PER). Keep the buffer on ice.

  • Add Protease Inhibitor Cocktail: Add the protease inhibitor cocktail to the lysis buffer to a final concentration of 1X (e.g., add 10 µL of a 100X stock to 1 mL of lysis buffer).[6] Mix well by vortexing.[5][6]

  • Cell Culture Preparation: Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

  • Cell Lysis: Aspirate the PBS completely. Add the ice-cold lysis buffer containing the protease inhibitor cocktail to the plate (e.g., 40 µL for a 6-well plate).[8]

  • Scraping and Collection: Use a cell scraper to scrape the cells off the plate into the lysis buffer.[8] Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube.

  • Storage: Store the lysate at -80°C for long-term use or proceed immediately with your downstream application.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Lysis with Protease Inhibitors cluster_prep Preparation cluster_lysis Cell Lysis cluster_processing Processing cluster_downstream Downstream Steps prep_buffer Prepare Lysis Buffer on Ice add_inhibitors Add Protease Inhibitor Cocktail (1X) prep_buffer->add_inhibitors lyse_cells Add Lysis Buffer & Scrape Cells add_inhibitors->lyse_cells wash_cells Wash Cells with Cold PBS wash_cells->lyse_cells incubate Incubate on Ice lyse_cells->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant store_lysate Store Lysate at -80°C collect_supernatant->store_lysate downstream_assay Proceed to Downstream Assay collect_supernatant->downstream_assay

Caption: Workflow for cell lysis using a protease inhibitor cocktail.

Troubleshooting_Logic Troubleshooting Incomplete Protease Inhibition cluster_concentration Concentration Issues cluster_stability Inhibitor Stability cluster_composition Cocktail Composition start Protein Degradation Observed? check_conc Is Cocktail at 1X? start->check_conc Yes increase_conc Increase to 2X-3X check_conc->increase_conc Yes check_freshness Was Lysis Buffer Freshly Prepared? check_conc->check_freshness No, already high end_node Re-run Experiment & Evaluate increase_conc->end_node prepare_fresh Always Prepare Fresh check_freshness->prepare_fresh No check_edta Does Sample Contain Metalloproteases? check_freshness->check_edta Yes prepare_fresh->end_node add_edta Use Cocktail with EDTA or Add Separately check_edta->add_edta Likely check_edta->end_node Unlikely add_edta->end_node

Caption: Decision tree for troubleshooting incomplete protease inhibition.

References

Validation & Comparative

A Comparative Analysis of Serine Protease Inhibitors: 4-Methoxybenzamidine Hydrochloride vs. Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparison of the inhibitory potency of 4-Methoxybenzamidine hydrochloride and the well-characterized inhibitor, benzamidine, against serine proteases. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Benzamidine is a widely recognized competitive inhibitor of trypsin and other trypsin-like serine proteases, with a substantial body of literature quantifying its inhibitory constants (Kᵢ). 4-Methoxybenzamidine is also known to act as a serine protease inhibitor by binding to the active site of enzymes like trypsin. However, specific quantitative data on its inhibitory potency, such as Kᵢ or IC₅₀ values, are not as readily available in publicly accessible literature. This guide presents a comprehensive overview of the known inhibitory profile of benzamidine and provides the experimental context for evaluating such inhibitors, which can be applied to this compound.

Data Presentation: Inhibitory Potency

The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for benzamidine against various serine proteases. Due to a lack of available quantitative data for this compound in the reviewed literature, a direct numerical comparison is not possible at this time.

InhibitorTarget EnzymeInhibitory Constant (Kᵢ)IC₅₀
BenzamidineTrypsin19 µM, 22.2 µM, 35 µM[1][2]79 µM (for a TEG-BA derivative)[3]
BenzamidinePlasmin350 µM[4]
BenzamidineThrombin220 µM[4]
BenzamidineHuman Tissue Kallikrein (hK1)1098 ± 91 µM

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and benzamidine is typically achieved through enzyme kinetic assays. A standard method involves monitoring the enzymatic activity of a serine protease, such as trypsin, in the presence and absence of the inhibitor.

Protocol: Determination of Trypsin Inhibition

Objective: To determine the inhibitory constant (Kᵢ) of a compound against bovine trypsin.

Materials:

  • Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester (TAME)

  • Inhibitor: this compound or Benzamidine

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer.

    • Prepare a stock solution of the substrate (e.g., TAME) in the assay buffer.

    • Prepare a series of dilutions of the inhibitor (this compound or benzamidine) in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a cuvette, mix the trypsin solution with a specific concentration of the inhibitor.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to the cuvette.

  • Data Acquisition:

    • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 247 nm for TAME) using a spectrophotometer.[3]

    • Record the initial reaction velocities (v₀) at different substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations to generate Michaelis-Menten plots.

    • To determine the mode of inhibition and the Kᵢ value, the data can be transformed into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • For a competitive inhibitor, the Kᵢ can be calculated from the change in the apparent Michaelis constant (Kₘ) at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Serine proteases, such as trypsin, are involved in a variety of signaling pathways, most notably through the activation of Protease-Activated Receptors (PARs). These G protein-coupled receptors are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that binds to and activates the receptor.

G cluster_0 Serine Protease Signaling Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Cleavage & Activation G_Protein G Protein (Gq/11) PAR2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Downstream Downstream Signaling PKC->Downstream Ca_Release->Downstream

Caption: Serine Protease Signaling via PAR2 Activation.

The experimental workflow for determining the inhibitory potency of a compound can be visualized as a series of sequential steps, from initial preparation to final data analysis.

G cluster_1 Inhibitor Potency Determination Workflow Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay Enzyme Inhibition Assay (Varying [S] and [I]) Prep->Assay Data_Acq Data Acquisition (Spectrophotometry) Assay->Data_Acq Data_An Data Analysis (Michaelis-Menten & Lineweaver-Burk) Data_Acq->Data_An Ki_Det Ki Determination Data_An->Ki_Det

Caption: Experimental Workflow for Inhibitor Potency.

Conclusion

Benzamidine remains a cornerstone for researchers studying serine proteases due to its well-documented inhibitory profile. This compound is a known inhibitor that interacts with the active site of trypsin, as evidenced by crystallographic studies.[5] However, for a robust quantitative comparison of its inhibitory potency against that of benzamidine, further experimental investigation to determine its Kᵢ or IC₅₀ values is necessary. The protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make informed decisions in their selection of serine protease inhibitors.

References

A Head-to-Head Battle: 4-Methoxybenzamidine Hydrochloride vs. PMSF for Serine Protease Inhibition in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, cell biology, and drug development, the integrity of cellular proteins post-extraction is paramount. The moment a cell is lysed, a cascade of enzymatic activity is unleashed, with endogenous proteases posing a significant threat to protein stability. Serine proteases, a major class of these enzymes, are particularly notorious for their degradative capabilities. To counteract this, inhibitors are essential components of any lysis buffer.

For decades, Phenylmethylsulfonyl Fluoride (PMSF) has been the go-to, cost-effective choice for many labs. However, its significant drawbacks in stability and safety have paved the way for alternatives like 4-Methoxybenzamidine hydrochloride. This guide provides an objective, data-driven comparison of these two inhibitors to help researchers make an informed decision for preserving their valuable samples.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between PMSF and 4-Methoxybenzamidine lies in their mode of inhibition. PMSF is an irreversible inhibitor, forming a permanent covalent bond with the target enzyme. In contrast, this compound is a competitive, reversible inhibitor that transiently occupies the enzyme's active site.

  • PMSF (Irreversible Inhibition): PMSF acts by specifically targeting the hyper-reactive serine residue within the active site of serine proteases.[1][2] The sulfonyl fluoride group of PMSF covalently bonds to the hydroxyl group of this serine, forming a stable sulfonyl-enzyme complex that permanently deactivates the enzyme.[2][3]

  • This compound (Reversible Inhibition): As a benzamidine derivative, this compound acts as a substrate analog for trypsin-like serine proteases.[4][5] It binds to the active site of the enzyme through non-covalent interactions, competitively inhibiting the binding of the natural substrate. Because this binding is reversible, the inhibitor can dissociate, and enzyme activity can be restored upon its removal.

G cluster_0 PMSF: Irreversible Inhibition cluster_1 4-Methoxybenzamidine: Reversible Inhibition PMSF PMSF InactiveComplex Inactive Covalently-Bound Enzyme-Inhibitor Complex PMSF->InactiveComplex SerineProtease_A Active Serine Protease SerineProtease_A->InactiveComplex Sulfonylation of active site serine Benzamidine 4-Methoxybenzamidine ReversibleComplex Reversible Enzyme-Inhibitor Complex Benzamidine->ReversibleComplex SerineProtease_B Active Serine Protease SerineProtease_B->ReversibleComplex Binds to active site

Caption: Mechanisms of serine protease inhibition by PMSF and 4-Methoxybenzamidine.

Quantitative Comparison of Inhibitor Properties

The choice between these inhibitors often comes down to their distinct physicochemical properties, which directly impact their handling, efficacy, and suitability for specific applications.

PropertyThis compoundPMSF (Phenylmethylsulfonyl Fluoride)
Inhibition Type Reversible, Competitive[5]Irreversible[3][6][7]
Target Proteases Primarily trypsin-like serine proteases[4][5]Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[7][8][9]
Stability in Aqueous Solution (pH 7.5, 25°C) Generally stableVery unstable, short half-life (~55 minutes)[1][8]
Solubility Soluble in waterPoorly soluble in water; requires organic solvents (isopropanol, ethanol, DMSO) for stock solutions[7][10]
Toxicity Lower toxicityHighly toxic, neurotoxin; requires careful handling[6][9]
Typical Working Concentration 1-10 µM (as part of a cocktail)0.1 - 1 mM[1][2][9]
Key Advantage Stability in aqueous buffers, lower toxicity, reversibility[6]Low cost, rapid and permanent inhibition once bound[6][9]
Key Disadvantage Reversible binding may be overcome by high substrate levelsExtremely short half-life in buffers, high toxicity, requires fresh preparation[8][9]

Experimental Protocols

Proper preparation and use are critical for maximizing inhibitor efficacy, especially for the highly labile PMSF.

Protocol 1: Preparation and Use of PMSF

Due to its rapid degradation in aqueous solutions, PMSF must be added to the cell lysis buffer immediately before use.[2][10][11]

A. Preparation of 100 mM PMSF Stock Solution (in Isopropanol)

  • Materials: PMSF powder, anhydrous isopropanol, appropriate safety equipment (gloves, safety glasses, lab coat).

  • Procedure:

    • Under a chemical fume hood, carefully weigh out 17.4 mg of PMSF.

    • Transfer the powder to a 1.5 mL microcentrifuge tube or a 15 mL conical tube.

    • Add 1 mL of anhydrous isopropanol to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the PMSF is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly in an anhydrous solvent.[2][8]

B. Addition to Lysis Buffer

  • Chill the required volume of your cell lysis buffer on ice.

  • Immediately before you are ready to lyse your cells, add the 100 mM PMSF stock solution to the cold lysis buffer to achieve the desired final concentration (typically 0.1 - 1 mM). For a 1 mM final concentration, add 10 µL of 100 mM PMSF stock per 1 mL of lysis buffer.

  • Mix thoroughly by inverting the tube or gentle vortexing.

  • Immediately add the supplemented lysis buffer to your cell pellet or culture dish to begin the lysis procedure.[12]

Protocol 2: Preparation and Use of this compound

Thanks to its stability and water solubility, using 4-Methoxybenzamidine is more straightforward.

A. Preparation of 100 mM Stock Solution (in Water)

  • Materials: this compound powder, sterile nuclease-free water.

  • Procedure:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in sterile water to a final concentration of 100 mM.

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C.

B. Addition to Lysis Buffer

  • Thaw an aliquot of the stock solution.

  • Add the stock solution to your lysis buffer (which can be done in advance and stored at 4°C for the stability of the buffer) to the desired final working concentration.

  • The supplemented buffer is ready for your cell lysis protocol.

Workflow & Visualization

A typical workflow involves preparing a lysis buffer, supplementing it with inhibitors, lysing the cells, and then clarifying the lysate for downstream analysis.

G cluster_prep Buffer Preparation cluster_lysis Cell Lysis cluster_downstream Downstream Processing PrepBuffer Prepare Lysis Buffer AddInhibitor Add Inhibitor to Lysis Buffer (PMSF: add fresh) PrepBuffer->AddInhibitor PrepInhibitor Prepare Inhibitor Stock Solution PrepInhibitor->AddInhibitor LyseCells Resuspend Pellet & Incubate on Ice AddInhibitor->LyseCells HarvestCells Harvest & Wash Cells HarvestCells->LyseCells Clarify Clarify Lysate (Centrifugation) LyseCells->Clarify Collect Collect Supernatant (Protein Lysate) Clarify->Collect Assay Protein Assay & Downstream Application Collect->Assay

Caption: General experimental workflow for cell lysis with protease inhibitors.

Conclusion and Recommendations

The choice between this compound and PMSF is not about which is universally "better," but which is more suitable for a given experiment's demands, budget, and safety considerations.

  • Choose PMSF when:

    • Cost is a primary limiting factor.[9]

    • A broad-spectrum, irreversible inhibition of serine proteases is required for a short-term experiment.

    • Strict safety protocols are in place, and users are experienced in handling hazardous chemicals.

    • The instability can be managed by adding it fresh to the lysis buffer immediately before every use.[9]

  • Choose this compound when:

    • Safety and ease of use are priorities. It is significantly less toxic and water-soluble.

    • The experiment is lengthy, requiring an inhibitor that is stable in aqueous buffer for extended periods.

    • The target proteases are primarily trypsin-like.

    • Reversible inhibition is desired, for instance, in protocols that may require the restoration of enzymatic activity.

For the most robust protection, researchers often employ a "cocktail" of multiple inhibitors.[8][13] In such a cocktail, 4-Methoxybenzamidine or a similar stable inhibitor can provide baseline protection against serine proteases, while other compounds target cysteine, aspartic, and metalloproteases, ensuring comprehensive preservation of the proteome.

References

Validating 4-Methoxybenzamidine Hydrochloride as a Specific Trypsin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Trypsin Inhibitors

4-Methoxybenzamidine hydrochloride belongs to the family of benzamidine-based serine protease inhibitors. These compounds are known to act as competitive inhibitors, binding to the active site of trypsin and preventing substrate binding. The inhibitory potency is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While a specific Ki or IC50 value for this compound was not found in the performed literature search, we can infer its potential activity based on related compounds. Benzamidine, the parent compound, is a known reversible competitive inhibitor of trypsin with a Ki value of approximately 19 µM.[1] The addition of a methoxy group at the 4-position of the benzene ring may influence its binding affinity and specificity.

The following table summarizes the inhibitory constants for benzamidine and other selected trypsin inhibitors to provide a basis for comparison.

InhibitorTypeTarget Protease(s)KiIC50
This compound Synthetic, Small MoleculeTrypsin, other serine proteasesData not availableData not available
BenzamidineSynthetic, Small MoleculeTrypsin, Plasmin, Thrombin~19 µM (for Trypsin)[1]-
TEG-BA (a benzamidine derivative)Synthetic, Small MoleculeTrypsin-79 µM
BerenilSynthetic, Small MoleculeTrypsin-like proteases32.4 µM-
Soybean Trypsin Inhibitor (Kunitz)Natural, ProteinTrypsin, Chymotrypsin0.25 nM-
Bowman-Birk InhibitorNatural, ProteinTrypsin, Chymotrypsin1.4 nM-

Experimental Protocols for Validation

To validate the efficacy and specificity of this compound as a trypsin inhibitor, a series of biochemical assays can be performed.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method to determine the inhibitory activity of a compound against trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • This compound (or other inhibitors)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl2)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate (e.g., L-BAPNA) in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer to each well.

    • Add varying concentrations of this compound to the test wells.

    • Include control wells:

      • No inhibitor control: Add DMSO (vehicle) instead of the inhibitor.

      • No enzyme control (blank): Add buffer instead of the trypsin solution.

  • Enzyme Addition and Incubation:

    • Add the trypsin solution to all wells except the blank.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm (for L-BAPNA) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the enzyme activity (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of trypsin inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation plate_setup Plate Setup (Buffer, Inhibitor) reagent_prep->plate_setup inhibitor_dilution Inhibitor Dilution Series inhibitor_dilution->plate_setup enzyme_add Add Trypsin & Incubate plate_setup->enzyme_add substrate_add Add Substrate enzyme_add->substrate_add kinetic_read Kinetic Reading (Spectrophotometer) substrate_add->kinetic_read calc_velocity Calculate Velocity kinetic_read->calc_velocity plot_curve Plot Dose-Response Curve calc_velocity->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 det_ki Determine Ki & Mechanism plot_curve->det_ki

Experimental workflow for trypsin inhibition assay.

Trypsin is not only a digestive enzyme but also a signaling molecule that can activate specific receptors on the cell surface, such as Protease-Activated Receptor 2 (PAR2). Inhibition of trypsin can, therefore, have implications beyond protein digestion.

trypsin_par2_pathway trypsin Trypsin par2_inactive PAR2 (Inactive) trypsin->par2_inactive Cleavage & Activation inhibitor 4-Methoxybenzamidine hydrochloride inhibitor->trypsin Inhibition par2_active PAR2 (Active) par2_inactive->par2_active g_protein G-Protein Coupling par2_active->g_protein downstream Downstream Signaling Cascades (e.g., MAPK, Ca2+) g_protein->downstream cellular_response Cellular Responses (Inflammation, Proliferation) downstream->cellular_response

References

Unveiling the Selectivity of 4-Methoxybenzamidine Hydrochloride: A Comparative Guide to Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of 4-Methoxybenzamidine hydrochloride with various protease classes. This guide provides an objective analysis of the compound's inhibitory performance, supported by available experimental data, to aid in its application as a selective research tool.

This compound is a synthetic small molecule and a derivative of benzamidine, a well-established competitive inhibitor of serine proteases. The addition of a methoxy group at the para position of the benzamidine ring can influence its binding affinity and selectivity towards different enzymes. This guide delves into its specificity, particularly for trypsin-like serine proteases, and explores its interaction, or lack thereof, with other major protease classes.

Performance Comparison Against Protease Classes

The inhibitory activity of this compound and its parent compound, benzamidine, is predominantly directed towards serine proteases. This specificity arises from the interaction of the positively charged amidinium group with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

While direct, quantitative inhibitory constants (Kᵢ or IC₅₀ values) for this compound against a wide spectrum of proteases are not extensively documented in publicly available literature, the known activity of benzamidine derivatives provides a strong indication of its likely selectivity profile. The following table summarizes the available inhibitory data for benzamidine and related compounds against different protease classes.

Protease ClassRepresentative Enzyme(s)InhibitorInhibition Constant (Kᵢ)Reference
Serine Protease TrypsinBenzamidine19 µM[1]
TrypsinBenzamidine22.2 µM[2]
Thrombin4-Methoxy-N-(2-pyridinyl)benzamide2.43 mM[3]
Cysteine Protease PapainThis compoundNo significant inhibition reported-
Aspartic Protease PepsinThis compoundNo significant inhibition reported-
Metalloprotease ThermolysinThis compoundNo significant inhibition reported-

Key Observations:

  • Benzamidine, the parent compound of 4-Methoxybenzamidine, is a reversible competitive inhibitor of trypsin.[1]

  • A related molecule, 4-Methoxy-N-(2-pyridinyl)benzamide, displays very weak inhibition of thrombin, another serine protease, with a Kᵢ value in the millimolar range.[3]

  • There is a notable absence of published data demonstrating significant inhibition of cysteine proteases (e.g., papain), aspartic proteases (e.g., pepsin), or metalloproteases (e.g., thermolysin) by this compound. This suggests a high degree of selectivity for serine proteases.

  • The interaction of 4-Methoxybenzamidine with trypsin has been structurally characterized through X-ray crystallography, confirming its binding to the active site.[4]

Understanding the Mechanism of Action

The selectivity of benzamidine-based inhibitors for serine proteases is rooted in the specific architecture of the enzyme's active site. The following diagram illustrates the key interactions involved in the inhibition of a trypsin-like serine protease by a benzamidine derivative.

G cluster_protease Trypsin-like Serine Protease Active Site S1_pocket S1 Specificity Pocket (Asp189) catalytic_triad Catalytic Triad (Ser195, His57, Asp102) inhibitor 4-Methoxybenzamidine inhibitor->S1_pocket Ionic Interaction (Amidinium group with Asp189)

Caption: Binding of 4-Methoxybenzamidine to the S1 pocket of a serine protease.

Experimental Protocols

The determination of protease inhibition by compounds like this compound is typically achieved through enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease such as trypsin.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.

    • Dissolve the substrate in a suitable solvent (e.g., DMSO or water) and then dilute in assay buffer to the desired final concentration (typically at or below the Kₘ value).

    • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Initiate Reaction and Measure Activity:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If the mechanism of inhibition is competitive, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.

The following workflow diagram outlines the key steps in determining the inhibitory potential of a compound.

G arrow arrow start Start reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep assay_setup Set up Assay in Microplate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubate to Reach Equilibrium assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Monitor Reaction Progress reaction_initiation->data_acquisition data_analysis Calculate Reaction Rates and Determine IC50/Ki data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining protease inhibition constants.

Conclusion

Based on the available evidence, this compound is a selective inhibitor of serine proteases, with a primary focus on trypsin-like enzymes. Its chemical structure is well-suited for interaction with the specific active site architecture of this protease class. The lack of reported activity against cysteine, aspartic, and metalloproteases underscores its utility as a specific tool for studying serine protease function. Researchers employing this compound can be confident in its targeted effects, minimizing the potential for off-target interactions with other major protease families. Further studies to quantify its inhibitory constants against a broader panel of serine proteases and to definitively confirm the absence of cross-reactivity with other protease classes would be of significant value to the scientific community.

References

A quantitative comparison of serine protease inhibitors for protein purification

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Serine Protease Inhibitors for Protein Purification

For Researchers, Scientists, and Drug Development Professionals

The integrity and yield of a target protein during purification are paramount for successful downstream applications. A significant threat during this process is the activity of endogenous proteases, particularly serine proteases, which are released upon cell lysis.[1][2] These enzymes cleave peptide bonds, leading to the degradation of the protein of interest.[3][4] The strategic use of serine protease inhibitors is therefore a critical step in preserving the final product. This guide provides a quantitative comparison of common serine protease inhibitors, detailed experimental protocols for their evaluation, and logical workflows to aid in their selection.

Quantitative Comparison of Common Serine Protease Inhibitors

Choosing the right inhibitor or, more commonly, a cocktail of inhibitors, is essential for broad-spectrum protection.[2][5] The following table summarizes the key characteristics and quantitative data for several widely used serine protease inhibitors.

InhibitorTarget Protease(s)MechanismTypical Working Conc.SolventKey Considerations
AEBSF Serine ProteasesIrreversible0.1 - 1.0 mMWaterA less toxic alternative to PMSF; water-soluble.[1][6]
Aprotinin Serine ProteasesReversible100 - 200 nMWaterA polypeptide that acts as a competitive inhibitor; can dissociate at pH <3 or >10.[1][6]
Leupeptin Serine & Cysteine ProteasesReversible10 - 100 µMWaterBroad-spectrum inhibitor but has low stability in aqueous solutions at working concentrations.[1][6]
PMSF Serine ProteasesIrreversible0.1 - 1.0 mMDMSO, EthanolHighly effective but very unstable in aqueous solutions (short half-life); known neurotoxin requiring careful handling.[1]
Serpins Serine Proteases (e.g., Trypsin, Elastase)Irreversible (Suicide Substrate)VariesBufferEndogenous protein inhibitors that form a stable covalent bond with the target protease.[4][7]

Note: While inhibitors like Bestatin (aminopeptidases), E-64 (cysteine proteases), Pepstatin A (aspartic proteases), and EDTA (metalloproteases) do not target serine proteases, they are common components of commercial inhibitor cocktails designed for comprehensive protein protection.[1][5]

Experimental Protocols

Protocol 1: Determination of Inhibitor Potency (IC50)

This protocol describes a generalized in vitro assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific serine protease.[8] The IC50 value is a critical quantitative measure of an inhibitor's potency.[8]

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target serine protease by 50%.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin, Elastase)

  • Specific chromogenic or fluorogenic substrate (e.g., BTEE for chymotrypsin)[9]

  • Serine protease inhibitor stock solution

  • Assay Buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme, typically pH 7.4-8.0)[8][9]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in the assay buffer.

    • Prepare a series of 2-fold serial dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a defined volume of assay buffer, the serine protease solution, and the various inhibitor dilutions.

    • Positive Control Wells: Add assay buffer, the serine protease solution, and buffer/solvent instead of the inhibitor. This represents 100% enzyme activity.

    • Blank Wells: Add assay buffer, substrate, and buffer/solvent instead of the enzyme to measure background signal.

  • Pre-incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[9][10]

  • Reaction Initiation and Measurement:

    • Add the substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader.

    • Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time (kinetic read).[8][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 2: Assessing Overall Proteolytic Activity in a Cell Lysate

This protocol is used to confirm the effectiveness of an inhibitor cocktail in a complex protein sample like a cell lysate.

Objective: To qualitatively or quantitatively assess the reduction in total protease activity in a cell lysate after the addition of inhibitors.

Materials:

  • Cell lysate prepared with and without a protease inhibitor cocktail.

  • Universal protease substrate (e.g., resorufin-labeled casein).[2]

  • Assay buffer.

  • Fluorometric microplate reader.

Procedure:

  • Sample Preparation: Prepare two identical cell or tissue lysates. To one, add the recommended concentration of the serine protease inhibitor or a broad-spectrum cocktail. Add only the solvent to the other (control).

  • Assay Setup: In a 96-well plate, add the universal protease substrate to wells containing either the inhibited lysate or the control lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11]

  • Measurement: Measure the fluorescence. Protease activity will cleave the casein, releasing the resorufin and generating a fluorescent signal.[2]

  • Analysis: Compare the fluorescence signal from the inhibited sample to the control sample. A significantly lower signal in the inhibited sample indicates that the inhibitors are effectively reducing overall proteolytic activity.[2] This result can be further confirmed by analyzing protein integrity via SDS-PAGE or Western blotting, where the inhibited sample should show less protein degradation.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of serine protease inhibitors.

SerineProteaseMechanism cluster_Enzyme Enzyme Active Site CatalyticTriad Catalytic Triad (Ser-His-Asp) Intermediate Tetrahedral Intermediate CatalyticTriad->Intermediate 2. Serine Attack BlockedEnzyme Inactive Enzyme (Covalent Adduct) CatalyticTriad->BlockedEnzyme B. Covalent Bond Formation Substrate Protein Substrate Substrate->CatalyticTriad 1. Binding Inhibitor Irreversible Inhibitor (e.g., PMSF) Inhibitor->CatalyticTriad A. Binding Products Cleaved Peptides Intermediate->Products 3. Peptide Bond Cleavage & Release

Caption: Mechanism of serine protease action and irreversible inhibition.

InhibitorWorkflow Start Start: Prepare Cell/Tissue Sample Lysis Cell Lysis Start->Lysis Decision Use single inhibitor or broad-spectrum cocktail? Lysis->Decision AddInhibitor Add Inhibitor(s) to Lysis Buffer Decision->AddInhibitor Cocktail Recommended for Lysates ActivityAssay Perform Protease Activity Assay AddInhibitor->ActivityAssay Analysis Analyze Protein Integrity (SDS-PAGE / Western Blot) ActivityAssay->Analysis Check Inhibition Effective? Analysis->Check Purify Proceed with Protein Purification Check->Purify Yes Optimize Optimize Inhibitor Concentration / Type Check->Optimize No Optimize->AddInhibitor

Caption: Experimental workflow for selecting and validating protease inhibitors.

References

A Comparative Guide to the Inhibition of Serine Proteases by 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 4-Methoxybenzamidine hydrochloride on various serine proteases. By presenting experimental data, detailed protocols, and comparisons with alternative inhibitors, this document serves as a valuable resource for researchers engaged in drug discovery and the study of protease-mediated signaling pathways.

Performance Comparison of Serine Protease Inhibitors

4-Methoxybenzamidine is a competitive inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its efficacy, as measured by the inhibition constant (Kᵢ), varies depending on the specific protease. While direct experimental Kᵢ values for this compound across a wide range of serine proteases are not extensively documented in publicly available literature, we can infer its potential activity based on studies of substituted benzamidines.

Quantitative structure-activity relationship (QSAR) studies on benzamidine derivatives reveal that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency and selectivity. For instance, the binding of benzamidines to plasmin and C1s is affected by electron-donating substituents and hydrophobicity.[1] The 4-methoxy group is an electron-donating group, which could influence its binding to these enzymes. In the case of thrombin, the interaction is primarily governed by the hydrophobicity of the substituent.[1] The interaction with trypsin is more complex and depends on molar refractivity and molecular weight.[1]

The following table summarizes the Kᵢ values for benzamidine and 4-aminobenzamidine, providing a baseline for estimating the inhibitory potential of 4-methoxybenzamidine. It also includes Kᵢ values for other common serine protease inhibitors for a broader comparison.

InhibitorSerine ProteaseKᵢ (µM)Comments
Benzamidine Trypsin1098Parent compound for comparison.[2]
Plasmin-Data not readily available.
Thrombin-Data not readily available.
Kallikrein (human tissue)1098Weak inhibitor.[2]
4-Aminobenzamidine Trypsin-Data not readily available.
Plasmin-Data not readily available.
Thrombin-Data not readily available.
Kallikrein (human tissue)146More potent than benzamidine.[2]
This compound TrypsinEstimated to be in the µM rangeThe methoxy group is expected to modulate the binding affinity compared to benzamidine.
PlasminEstimated to be in the µM rangeThe electron-donating nature of the methoxy group may influence binding.
ThrombinEstimated to be in the µM rangeHydrophobicity of the methoxy group will play a role.
Leupeptin Trypsin0.05A natural, potent inhibitor.
Plasmin0.4Effective against multiple proteases.
Thrombin3.5Broad-spectrum activity.
Aprotinin (BPTI) Trypsin0.000006A very potent, natural polypeptide inhibitor.
Plasmin0.001High affinity for various proteases.
Chymotrypsin0.09Also inhibits chymotrypsin.
AEBSF hydrochloride Trypsin-An irreversible inhibitor.
Chymotrypsin-Broadly reactive sulfonyl fluoride.
Thrombin-Used to broadly inhibit serine protease activity.

Note: The Kᵢ values for this compound are estimates based on the structure-activity relationships of substituted benzamidines. Experimental determination is necessary for precise values.

Experimental Protocol: Determination of Kᵢ for a Competitive Inhibitor

This protocol outlines a general method for determining the inhibition constant (Kᵢ) of a competitive inhibitor, such as this compound, for a specific serine protease using a chromogenic substrate and a spectrophotometer.

Materials:

  • Purified serine protease

  • Chromogenic substrate specific for the protease

  • This compound (or other inhibitor)

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Pipettes and tips

  • Data analysis software (e.g., GraphPad Prism, R)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in a suitable buffer and store it on ice.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Determination of Michaelis-Menten Constant (Kₘ) of the Substrate:

    • In the wells of a 96-well plate, add a fixed concentration of the enzyme.

    • Add varying concentrations of the chromogenic substrate to the wells.

    • Initiate the reaction and measure the rate of product formation by monitoring the change in absorbance at the appropriate wavelength over time using the microplate reader.

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Inhibition Assay:

    • Set up a series of reactions in the 96-well plate. Each reaction should contain:

      • A fixed concentration of the serine protease.

      • A fixed concentration of the chromogenic substrate (typically at or near the Kₘ value).

      • Varying concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction rate (V₀) as described in step 2.

  • Data Analysis to Determine Kᵢ:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the initial velocity (V₀) as a function of the inhibitor concentration ([I]).

    • Use non-linear regression to fit the data to the equation for competitive inhibition: V₀ = Vₘₐₓ * [S] / (Kₘ * (1 + [I]/Kᵢ) + [S])

    • Alternatively, a Dixon plot (1/V₀ vs. [I]) can be used. For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the inhibition constant (Kᵢ) of a serine protease inhibitor.

experimental_workflow Enzyme Enzyme Stock Assay_Km Enzyme + Varying [Substrate] Enzyme->Assay_Km Assay_Ki Enzyme + Fixed [Substrate] + Varying [Inhibitor] Enzyme->Assay_Ki Substrate Substrate Stock Substrate->Assay_Km Substrate->Assay_Ki Inhibitor Inhibitor Stock Inhibitor->Assay_Ki Measure_Km Measure Initial Velocity (V₀) Assay_Km->Measure_Km Plot_Km Plot V₀ vs. [S] Measure_Km->Plot_Km Calc_Km Calculate Km & Vmax Plot_Km->Calc_Km Measure_Ki Measure Initial Velocity (V₀) Assay_Ki->Measure_Ki Plot_Ki Plot V₀ vs. [I] Measure_Ki->Plot_Ki Calc_Ki Calculate Ki Plot_Ki->Calc_Ki

Caption: Workflow for determining the Ki of an enzyme inhibitor.

This guide provides a foundational understanding of the inhibitory properties of this compound against serine proteases. For specific applications, it is imperative to experimentally determine the Kᵢ values for the proteases of interest. The provided protocol offers a robust starting point for such investigations.

References

A Head-to-Head Comparison of Benzamidine Derivatives in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting serine proteases, a diverse family of enzymes crucial in numerous physiological processes, including blood coagulation, fibrinolysis, and inflammation. The positively charged amidinium group of these compounds effectively mimics the side chains of arginine and lysine, allowing them to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases. This guide provides an objective, data-driven comparison of various benzamidine derivatives, offering insights into their inhibitory potency and selectivity against key proteases.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of benzamidine derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the reported inhibitory activities of selected benzamidine analogs against prominent serine proteases. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorTarget ProteaseKi (µM)Reference
BenzamidineTrypsin35[1]
BenzamidinePlasmin350[1]
BenzamidineThrombin220[1]
4-AminobenzamidineTrypsin10-40 (general range)[2]
PentamidinePlasmin2.1 ± 0.8[3][4][5]
PentamidinetPA43 ± 9.7[4]
PentamidineThrombin4.5 ± 2.3[4]
Monovalent AMBPlasmin1074 ± 19[4]
Monovalent AMBtPA5209 ± 161[4]
Monovalent AMBThrombin344 ± 33[4]

Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives against Various Serine Proteases. Lower Ki values indicate stronger inhibition.

InhibitorTarget ProteaseIC50 (µM)Reference
BenzamidineTMPRSS2120 ± 20

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Benzamidine against TMPRSS2. Lower IC50 values indicate higher potency.

Structure-Activity Relationship

The inhibitory profile of benzamidine derivatives is significantly influenced by their structural modifications. Key observations from various studies include:

  • Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring can modulate the binding affinity and selectivity. For instance, the binding of substituted benzamidines to plasmin and C1s is influenced by the electron-donating properties and hydrophobicity of the substituent.[6] In contrast, thrombin's interaction with benzamidines is primarily affected by the substituent's hydrophobicity.[6]

  • Valency and Linker Length: Multivalent benzamidine inhibitors, where multiple benzamidine moieties are connected by linkers, have demonstrated enhanced inhibitory potency.[3][5] Shorter linker lengths and increased valency generally lead to stronger inhibition of plasmin, likely due to an increased effective local concentration of the inhibitor.[3][5] For example, the bivalent inhibitor Pentamidine is a significantly more potent plasmin inhibitor than monovalent amidines.[3][4][5]

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed methodologies for common in vitro protease inhibition assays.

Chromogenic Protease Inhibition Assay

This method relies on a colorimetric substrate that releases a chromophore upon cleavage by the protease. The rate of color formation is inversely proportional to the inhibitor's concentration.

Materials:

  • Serine protease (e.g., Trypsin, Plasmin, Thrombin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin, Chromogenix S-2251 for Plasmin)

  • Benzamidine derivative (inhibitor) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the serine protease in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the benzamidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the diluted inhibitor solutions to the experimental wells.

    • Add an equivalent volume of the solvent to the control wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the protease solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Visualizing Experimental and Biological Contexts

To better illustrate the processes involved in evaluating and understanding the action of benzamidine derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Setup 96-well Plate reagents->plate preincubation Pre-incubate Enzyme & Inhibitor plate->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Kinetic Measurement (Absorbance/Fluorescence) reaction->measurement velocity Calculate Initial Velocities (V₀) measurement->velocity ic50 Determine IC₅₀ velocity->ic50 ki Calculate Kᵢ ic50->ki

Caption: Generalized workflow for a protease inhibition assay.

coagulation_cascade cluster_pathway Simplified Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin activates Benzamidine Benzamidine Derivatives Benzamidine->Thrombin inhibits

Caption: Inhibition of Thrombin in the coagulation cascade.

References

A Comparative Guide to Validating the Effectiveness of 4-Methoxybenzamidine Hydrochloride in a New Experimental System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methoxybenzamidine hydrochloride's performance against other common serine protease inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate inhibitor for their experimental needs.

Introduction to this compound and Serine Protease Inhibition

This compound is a synthetic small molecule inhibitor of serine proteases, a broad family of enzymes that play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer.[1][2] These proteases are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues. The inhibition of specific serine proteases is a critical tool for elucidating their function in biological pathways and for the development of therapeutic agents.

This guide focuses on comparing this compound with three other widely used serine protease inhibitors:

  • Benzamidine hydrochloride: A structurally similar, well-characterized competitive inhibitor of trypsin-like serine proteases.[3][4]

  • Aprotinin: A natural polypeptide and potent reversible inhibitor of a range of serine proteases.[5]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): An irreversible inhibitor of several serine proteases.[6][7]

The selection of an appropriate inhibitor is paramount for the success of an experiment. Factors to consider include the inhibitor's potency (typically measured by the inhibition constant, Ki), its specificity for the target protease, its mechanism of inhibition (reversible or irreversible), and its stability under experimental conditions.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of a compound is a critical parameter for its effective use in an experimental system. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following tables summarize the reported Ki values for this compound (using the close structural analog 4-aminobenzamidine as a proxy where direct data is unavailable), Benzamidine hydrochloride, Aprotinin, and information on AEBSF against key serine proteases.

Note: The Ki values presented below are compiled from various sources and may have been determined under different experimental conditions. Therefore, they should be used as a comparative guide rather than absolute values. For a definitive comparison, it is recommended to evaluate the inhibitors side-by-side in the specific experimental system of interest.

InhibitorTarget ProteaseInhibition Constant (Ki)Source
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10 µM[1]
BenzamidineHuman Tissue Kallikrein (hK1)1,098 ± 91 µM[1]
BenzamidineTrypsin19 µM, 35 µM[6][8]
BenzamidineUrokinase-type Plasminogen Activator (uPA)97 µM[2]
BenzamidinePlasmin350 µM[6]
BenzamidineThrombin220 µM, 320 µM[2][6]
AprotininTrypsin (bovine)0.06 pM[9]
AprotininPlasmin (human)0.23 nM[9]
AprotininUrokinase (human)27 µM[5]
AprotininChymotrypsin (bovine)9 nM[9]
AEBSFTrypsin, Chymotrypsin, Plasmin, Thrombin, KallikreinIrreversible inhibitor; specific Ki values not consistently reported. Typically used at 0.1-1.0 mM.[10][]

Experimental Protocols

To validate the effectiveness of this compound and compare it with other inhibitors in a new experimental system, a standardized serine protease inhibition assay should be performed. The following is a detailed methodology for a common in vitro assay using a fluorogenic substrate.

Serine Protease Inhibition Assay Using a Fluorogenic Substrate

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound and other inhibitors against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, uPA, Plasmin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • This compound

  • Benzamidine hydrochloride

  • Aprotinin

  • AEBSF

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solutions

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration in assay buffer just before use. The final substrate concentration should be at or below its Michaelis constant (Km) for accurate Ki determination.

    • Prepare stock solutions of each inhibitor (this compound, Benzamidine hydrochloride, Aprotinin, AEBSF) in DMSO.

    • Create a serial dilution series for each inhibitor in assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 1 mM).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Control (no inhibitor): Assay buffer, serine protease, and substrate.

      • Inhibitor Test: Assay buffer, serine protease, and the serially diluted inhibitor.

    • It is recommended to pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding before adding the substrate.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context of serine protease inhibition and the experimental workflow, the following diagrams are provided.

G cluster_uPA uPA/uPAR Signaling Pathway in Cancer uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs MMPs Plasmin->MMPs Activates GrowthFactors Growth Factors ECM->GrowthFactors Releases MMPs->ECM Degrades CellSignaling Intracellular Signaling (e.g., FAK, Src, Ras/MAPK) Integrins->CellSignaling GrowthFactors->CellSignaling Activate Invasion Cell Invasion & Metastasis CellSignaling->Invasion Angiogenesis Angiogenesis CellSignaling->Angiogenesis Proliferation Cell Proliferation CellSignaling->Proliferation

uPA/uPAR signaling pathway in cancer progression.

G cluster_Trypsin Trypsin-PAR2 Signaling Pathway in Cancer Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates G_protein G-protein PAR2->G_protein Activates PLC PLC G_protein->PLC PKC PKC PLC->PKC EGFR EGFR (transactivation) PKC->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Trypsin-PAR2 signaling pathway in cancer.

G cluster_workflow Experimental Workflow for Inhibitor Comparison A Prepare Reagents: - Serine Protease - Fluorogenic Substrate - Inhibitors (Serial Dilutions) B Assay Setup in 96-well Plate: - Blanks - Controls - Inhibitor Test Wells A->B C Pre-incubation: Enzyme + Inhibitor B->C D Initiate Reaction: Add Substrate C->D E Kinetic Measurement: Fluorescence Plate Reader D->E F Data Analysis: - Calculate Reaction Velocities - Determine % Inhibition - Calculate IC50 and Ki E->F G Comparative Analysis of Inhibitor Potency F->G

Workflow for comparing serine protease inhibitors.

Conclusion

Validating the effectiveness of this compound in a new experimental system requires a systematic approach. This guide provides a framework for this validation by offering a comparative analysis with other commonly used serine protease inhibitors, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While this compound and its analogs demonstrate inhibitory activity against serine proteases, its potency relative to other inhibitors can vary depending on the specific enzyme and experimental conditions. Therefore, the direct experimental comparison outlined in this guide is a crucial step for any researcher aiming to confidently employ this inhibitor in their studies. By following these guidelines, researchers can make an informed decision on the most suitable serine protease inhibitor for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxybenzamidine hydrochloride, a compound commonly used in pharmaceutical research.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling to mitigate risks. Understanding these hazards is the first step in safe management.

Hazard Classification Summary:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or protective suit is recommended.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[3]

Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]

  • Don PPE: Before addressing the spill, put on the necessary personal protective equipment.

  • Contain the Spill: Prevent the spread of the chemical. Do not let the product enter drains.[1]

  • Absorb and Collect: For solid spills, carefully sweep up the material to avoid creating dust.[1][3] Place the collected material into a suitable, labeled, and closed container for disposal.[1][3]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container for proper disposal.[2] Wash clothing before reuse.[2][3]

Disposal Procedures

Proper disposal of this compound and its contaminated packaging is a regulated process that must be followed to ensure environmental safety and compliance.

The primary method for disposal is to engage a licensed professional waste disposal service. [1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] Ensure containers are completely empty before disposal.

The following diagram outlines the logical workflow for the disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal A Identify Waste (4-Methoxybenzamidine HCl) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Suitable, Closed Container B->C Handle with Care D Label Container Clearly (Chemical Name, Hazards) C->D E Contact Licensed Professional Waste Disposal Service D->E Store Safely Until Pickup F Arrange for Pickup and Proper Disposal E->F

Disposal Workflow for this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By adhering to these safety protocols and disposal procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical before handling.

References

Essential Safety and Operational Guide for 4-Methoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methoxybenzamidine hydrochloride (CAS RN: 51721-68-7). The following procedures are based on established safety data sheets and best laboratory practices to ensure minimal exposure and safe management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and eye irritation.[1] Adherence to proper safety protocols is essential to mitigate risks.

Hazard Classification:

Hazard StatementDescriptionGHS ClassificationSignal Word
H315Causes skin irritationSkin irritation (Category 2)Warning
H319Causes serious eye irritationEye irritation (Category 2A)Warning

Recommended Personal Protective Equipment (PPE):

Proper PPE is the final barrier against exposure and must be worn at all times when handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldMust be approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield offers a fuller range of protection against splashes.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber)Gloves should be inspected for integrity before each use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][2][4]
Protective clothing (Lab coat)Should be worn to prevent skin contact.[1][4]
Respiratory Dust maskRecommended if dusts are generated.[1] For significant aerosol generation, a fit-tested NIOSH-certified N95 or higher respirator should be used in accordance with a respiratory protection program.[3]
Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Engineering Controls:

  • Always handle the compound in a well-ventilated area.[5]

  • Use a certified chemical fume hood to minimize inhalation exposure, especially when weighing or transferring the solid.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble all necessary materials: This includes the chemical, required solvents, equipment, and all necessary PPE.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling Procedures:

  • Weighing and Dispensing: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Perform Experimental Work: Conduct all experimental procedures within the chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
In case of eye contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If inhaled Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[1]
If swallowed Rinse mouth. Get medical advice/attention.[1]
Accidental Release Wear suitable protective equipment. Pick up and arrange disposal without creating dust. Prevent product from entering drains.[1]
Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused Product and Chemical Waste: Collect in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Disposable items such as gloves, weighing papers, and paper towels that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste container.

Disposal Method:

  • Disposal must be in accordance with local, state, and federal regulations.[1]

  • A common method for chemical waste of this type is to entrust it to a licensed waste disposal company.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Assemble Materials & PPE prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Dispense prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment Complete disp1 Segregate Chemical Waste handle3->disp1 Generate Waste post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp4 Arrange for Licensed Disposal post3->disp4 Finalize Disposal disp3 Store in Labeled Containers disp1->disp3 disp2 Segregate Contaminated PPE disp2->disp3 disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzamidine hydrochloride
Reactant of Route 2
4-Methoxybenzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.